(3R,5S)-3,5-Dimethylmorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S,5R)-3,5-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKHWJFKHDRFFZ-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45597-00-0 | |
| Record name | 3,5-Dimethylmorpholine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045597000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-dimethylmorpholine, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z27K3K56XN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3R,5S)-3,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features make it a valuable building block, particularly in the development of targeted therapeutics.
Chemical Identity and Properties
This compound is the meso stereoisomer of 3,5-dimethylmorpholine, meaning it has two stereocenters but is achiral overall due to a plane of symmetry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 45597-00-0 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | This compound |
| Synonyms | meso-3,5-Dimethylmorpholine, cis-3,5-Dimethylmorpholine |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 151 °C |
| Density | 0.862 g/cm³ |
| Flash Point | 50 °C |
| pKa | 9.09 ± 0.60 |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic strategy involves the cyclization of a suitably protected N-substituted bis(2-hydroxypropyl)amine derivative. The stereochemistry at the 3 and 5 positions is established by using the appropriate enantiomers of alanine or a related chiral building block.
Experimental Workflow: General Synthesis of Chiral Dimethylmorpholines
Caption: A generalized workflow for the synthesis of chiral dimethylmorpholines.
Purification and Analysis
Purification of this compound can be achieved by fractional distillation or column chromatography. The separation of its stereoisomers (the cis/meso form from the trans/chiral forms) can be accomplished using chiral high-performance liquid chromatography (HPLC).
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Chiral HPLC: To assess enantiomeric and diastereomeric purity.
Applications in Drug Development
The rigid, chair-like conformation of the morpholine ring and the stereochemical definition of the methyl groups make this compound a valuable scaffold in medicinal chemistry. Its primary application lies in the development of kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway.
Role in mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers and neurological disorders.[1][2][3][4]
The morpholine moiety, and specifically substituted morpholines like the 3,5-dimethyl variant, has been identified as a key pharmacophore for potent and selective mTOR inhibitors.[5] The stereochemistry of the substituents on the morpholine ring can significantly influence the binding affinity and selectivity of the inhibitor for the mTOR kinase domain over other related kinases like PI3K.
PI3K/AKT/mTOR Signaling Pathway and Inhibition
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for mTOR inhibitors.
Safety Information
While specific safety data for the (3R,5S) isomer is limited, the following information for 3,5-dimethylmorpholine (mixture of isomers) should be considered.
Table 3: Hazard Identification
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handle in a well-ventilated area.
-
Wear protective gloves, clothing, and eye/face protection.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a cool, dry place.
Conclusion
This compound is a stereochemically defined building block with significant potential in drug discovery, particularly in the design of selective mTOR inhibitors. Its synthesis and purification require careful control of stereochemistry. The continued exploration of this and other chiral morpholine scaffolds is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3S,5S)-3,5-Dimethylmorpholine | C6H13NO | CID 11768549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
An In-depth Technical Guide to the Synthesis of cis-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for cis-3,5-dimethylmorpholine, with a focus on established methodologies, experimental protocols, and quantitative data. The primary synthetic pathway involves the acid-catalyzed cyclization of diisopropanolamine.
Synthetic Pathway
The predominant method for synthesizing 2,6-dimethylmorpholine, which is likely the intended compound based on available literature, involves the dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol) in the presence of a strong acid catalyst, typically sulfuric acid. This reaction yields a mixture of cis and trans isomers, with conditions optimized to favor the formation of the desired cis isomer.
Caption: General synthetic pathway for 2,6-dimethylmorpholine.
Experimental Protocols
The following protocols are derived from established patent literature, outlining the synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer.
Protocol 1: Cyclization of Diisopropanolamine with Sulfuric Acid
This method focuses on the simultaneous addition of reactants to control the reaction temperature and maximize the yield of the cis-isomer.[1][2]
Materials:
-
Diisopropanolamine
-
90-120% Sulfuric Acid
-
50% Sodium Hydroxide Solution
-
Water
Procedure:
-
Simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor with thorough stirring. The temperature of the reaction mixture is allowed to rise to 85-170°C without external cooling.[1][2]
-
Heat the reaction mixture to a temperature between 150°C and 190°C for 1 to 25 hours, during which water is distilled off.[1][2]
-
After cooling, neutralize the reaction mixture by adding a 50% sodium hydroxide solution.
-
Distill the resulting mixture to obtain a crude product containing a mixture of cis- and trans-2,6-dimethylmorpholine.
-
Dry the crude product with concentrated sodium hydroxide to yield the final product with a high proportion of the cis-isomer.[2]
Protocol 2: Purification of cis-2,6-Dimethylmorpholine via Salt Formation
This protocol describes a method for purifying the cis-isomer from a mixture of cis and trans isomers by forming a salt with an organic acid, followed by recrystallization.
Materials:
-
Mixture of cis- and trans-2,6-dimethylmorpholine
-
Ethyl acetate
-
Acetic acid, propionic acid, or n-butyric acid
Procedure:
-
Dissolve the mixture of 2,6-dimethylmorpholine isomers in ethyl acetate.
-
Add an organic acid (e.g., acetic acid, propionic acid, or n-butyric acid) dropwise while stirring.
-
Cool the mixture to induce crystallization of the corresponding salt of cis-2,6-dimethylmorpholine.
-
Isolate the crystals by filtration.
-
Recrystallize the salt from a suitable solvent (e.g., ethyl acetate) to improve purity.
-
Treat the purified salt with a strong base to liberate the free cis-2,6-dimethylmorpholine.
Quantitative Data
The following tables summarize the quantitative data from various experimental conditions reported in the literature.
Table 1: Influence of Reaction Conditions on Yield and Isomer Ratio
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |
| 1.0 : 1.5 | 180 | 5 | 96 | 80 | 20 | [3] |
| 1.0 : 2.0 | 180 | 3 | 94 | 84 | 16 | [1] |
| 1.0 : 3.0 | 180 | 3 | 91 | 88 | 12 | [3] |
| - | 200 | 3 | 81 | 78 | 22 | [1] |
| Simultaneous Addition | 184 | - | 91 | 88 | 12 | [2] |
Table 2: Purification of cis-2,6-Dimethylmorpholine via Salt Formation
| Acid Used | Solvent | Salt Forming Yield (%) | Reference |
| Acetic Acid | Ethyl Acetate | 76.03 | [4] |
| Acetic Acid | Isopropyl Acetate | 77.43 | [4] |
| Propionic Acid | Ethyl Acetate | 72.00 | [4] |
| Propionic Acid | Ethyl Acetate | 85.30 | [4] |
| n-Butyric Acid | Isopropyl Acetate | 71.02 | [4] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of cis-2,6-dimethylmorpholine.
Caption: Workflow for synthesis and purification.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of (3R,5S)-3,5-Dimethylmorpholine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data, outlines potential experimental protocols, and visualizes its relevance in significant signaling pathways.
Core Physical and Chemical Properties
This compound, also known as cis-3,5-Dimethylmorpholine, is a chiral organic compound. Its properties are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | cis-3,5-Dimethylmorpholine | [1] |
| CAS Number | 45597-00-0 | [2] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| Physical Property | Value | Source |
| Appearance | Liquid | [4] |
| Boiling Point | 151 °C | N/A |
| Melting Point | -85 °C (for the related cis-2,6-dimethylmorpholine) | [5][6] |
| Density | 0.862 g/cm³ | N/A |
| Flash Point | 50 °C | [4] |
| Solubility | Soluble in water and common organic solvents. | N/A |
Experimental Protocols
Synthesis of Chiral Morpholine Derivatives
A general methodology for the synthesis of chiral morpholines involves the cyclization of optically pure N-allyl-β-amino alcohols using bromine. This halocyclization reaction provides a route to highly substituted chiral morpholines. The reaction is typically performed under a nitrogen atmosphere at low temperatures (e.g., -78 °C) in a solvent such as dichloromethane. The reaction is quenched with a base, and the product is purified by chromatography.
Purification of cis-Dimethylmorpholine
A common method for the purification of cis-dimethylmorpholine isomers involves crystallization. The crude product can be dissolved in a suitable solvent, such as ethyl acetate or isopropyl acetate, and treated with an acid (e.g., propionic acid or acetic acid) to form the corresponding salt. The salt is then crystallized, collected by filtration, and dried. The purified cis-dimethylmorpholine can be liberated from its salt by treatment with a base.
Role in Drug Development and Signaling Pathways
The dimethylmorpholine moiety is a key structural feature in several classes of kinase inhibitors, highlighting its importance in drug discovery and development.
LRRK2 Inhibition
The 2,5-dimethylmorpholine ring is a component of selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. LRRK2 inhibitors are being investigated as potential therapeutic agents for this neurodegenerative disorder. The signaling pathway involving LRRK2 is complex, but its inhibition is a key therapeutic strategy.
Caption: LRRK2 Kinase Inhibition Pathway.
PI3K/mTOR Inhibition
Derivatives of 3,5-dimethylmorpholine have also been incorporated into dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[7] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Dual inhibitors targeting this pathway are a promising strategy in oncology.
Caption: PI3K/mTOR Signaling Inhibition.
References
- 1. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]
- 2. CAS 45597-00-0 | cis-3,5-dimethylmorpholine - Synblock [synblock.com]
- 3. (3S,5S)-3,5-Dimethylmorpholine | C6H13NO | CID 11768549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethyl-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cis-2,6-Dimethylmorpholine | 6485-55-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine: Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a cis-isomer of 3,5-dimethylmorpholine, its stereochemically defined structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the structure, stereochemistry, and conformational analysis of this compound. While detailed experimental protocols for its synthesis and specific quantitative data remain elusive in publicly accessible literature, this document consolidates available information on its properties and its role as a key intermediate in the development of pharmacologically active agents, such as mTOR inhibitors.
Molecular Structure and Stereochemistry
This compound is a saturated six-membered heterocycle containing an oxygen and a nitrogen atom at positions 1 and 4, respectively. The designation "(3R,5S)" specifies the absolute configuration at the two chiral centers, C3 and C5. The methyl groups at these positions are oriented on the same side of the morpholine ring, resulting in a cis configuration. This stands in contrast to the trans isomers, (3R,5R)- and (3S,5S)-3,5-dimethylmorpholine.
The morpholine ring typically adopts a chair conformation to minimize steric strain. In the case of the cis-isomer, the thermodynamically most stable conformation is the one where both methyl groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions that would occur if the methyl groups were in axial positions.
Caption: 2D chemical structure of this compound.
Caption: Preferred chair conformation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 151 °C | [1] |
| Density | 0.862 g/cm³ | [1] |
| Flash Point | 50 °C | [1] |
| pKa | 9.09 ± 0.60 (Predicted) | [1] |
| CAS Number | 2722708-20-3 |
Synthesis
A detailed, peer-reviewed experimental protocol for the enantioselective synthesis of this compound is not explicitly available in the searched literature. However, general strategies for the synthesis of substituted morpholines can be inferred and adapted. The synthesis of chiral morpholines often involves the cyclization of appropriately substituted amino alcohols. For this compound, a plausible synthetic route would involve starting materials that already possess the desired stereochemistry, such as (R)-alaninol and an (S)-2-hydroxypropionate derivative.
A general workflow for such a synthesis can be conceptualized as follows:
Caption: A conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Detailed, experimentally verified NMR data for this compound is not available in a structured format in the reviewed literature. However, based on the known spectra of related morpholine derivatives, a predicted set of ¹H and ¹³C NMR chemical shifts can be estimated. The symmetry of the cis-isomer would lead to a simplified spectrum compared to a non-symmetrical derivative.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-2, H-6 (axial) | 2.0 - 2.4 | m | |
| H-2, H-6 (equatorial) | 2.6 - 3.0 | m | |
| H-3, H-5 | 3.4 - 3.8 | m | |
| CH₃ | 1.0 - 1.2 | d | J ≈ 6-7 |
| NH | 1.5 - 2.5 | br s |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2, C-6 | 68 - 72 |
| C-3, C-5 | 50 - 55 |
| CH₃ | 18 - 22 |
Application in Drug Discovery
This compound serves as a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its rigid, stereochemically defined structure allows for precise control over the three-dimensional arrangement of functional groups in the target molecule, which is often critical for biological activity.
A notable application is in the development of mTOR (mechanistic target of rapamycin) inhibitors. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and neurological disorders. The (3R,5S)-3,5-dimethylmorpholino moiety has been incorporated into potent and selective mTOR inhibitors, where it often occupies a solvent-exposed region of the mTOR kinase domain. The specific stereochemistry of this fragment can influence binding affinity and pharmacokinetic properties of the final drug candidate.
Caption: Logical relationship of this compound in drug development.
Conclusion
This compound is a stereochemically defined building block with significant potential in the synthesis of novel therapeutics. Its cis configuration and the resulting conformational preferences are key to its utility. While a comprehensive experimental dataset for this specific molecule is not widely published, its application in the development of potent mTOR inhibitors highlights its importance for medicinal chemists and drug development professionals. Further research into efficient and scalable stereoselective synthetic routes and a more detailed characterization of its physicochemical properties would be highly valuable to the scientific community.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3R,5S)-3,5-Dimethylmorpholine, a key chiral building block in synthetic and medicinal chemistry. This document details predicted spectral data, outlines a thorough experimental protocol for data acquisition, and presents a logical workflow for NMR spectral analysis.
Predicted NMR Spectral Data
Due to the absence of a complete, publicly available experimental dataset, the following ¹H and ¹³C NMR spectral data for this compound (in CDCl₃) are based on computational predictions. These values provide a reliable estimation for the purposes of structural verification and analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in its unique chemical environments. The cis-relationship of the two methyl groups on the morpholine ring dictates the specific chemical shifts and coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | 3.65 - 3.75 | m | - | 2H |
| H-2e, H-6e | 3.55 - 3.65 | m | - | 2H |
| H-2a, H-6a | 2.25 - 2.35 | m | - | 2H |
| NH | 1.80 - 2.00 | br s | - | 1H |
| CH₃-3, CH₃-5 | 1.10 - 1.20 | d | 6.5 | 6H |
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound shows three distinct signals, reflecting the symmetry of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 74.5 |
| C-3, C-5 | 52.0 |
| CH₃-3, CH₃-5 | 19.5 |
Experimental Protocols for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
NMR Spectrometer Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 16 ppm (centered around 4.5 ppm).
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, depending on the sample concentration.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
An In-depth Technical Guide to (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dimethylmorpholine, systematically named cis-3,5-Dimethylmorpholine , is a heterocyclic organic compound belonging to the morpholine family. As a meso compound, it is an achiral molecule despite possessing two stereocenters. This unique structural feature, combined with the inherent physicochemical properties of the morpholine ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known to improve the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dimethylmorpholine is presented below. It is important to note that some of these properties may refer to the mixture of stereoisomers, as specific data for the pure (3R,5S) isomer is not always available.
| Property | Value | Reference |
| IUPAC Name | cis-3,5-Dimethylmorpholine | N/A |
| Synonyms | (3R,5S)-rel-3,5-Dimethylmorpholine, meso-3,5-Dimethylmorpholine | [1] |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | |
| CAS Number | 123-57-9 (for 3,5-Dimethylmorpholine) | |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Flash Point | 50 °C (for 3,5-Dimethylmorpholine) | |
| Appearance | Colorless to light yellow liquid | N/A |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below. This represents a logical synthetic approach rather than a documented experimental protocol.
Conceptual Synthetic Pathway
Caption: Conceptual synthetic workflow for this compound.
Spectroscopic Characterization
Detailed, experimentally-derived spectral data for pure this compound is scarce in the public domain. However, based on the analysis of related morpholine derivatives, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the cis-isomer is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A doublet for the methyl protons (CH ₃).
-
Multiplets for the methylene protons on the morpholine ring (CH ₂).
-
A multiplet for the methine protons (CH ).
-
A broad singlet for the amine proton (NH ), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum should also reflect the symmetry of the molecule. Expected signals include:
-
A signal for the methyl carbons (C H₃).
-
Signals for the methylene carbons (C H₂).
-
A signal for the methine carbons (C H).
A published study on N-substituted morpholines provides a basis for predicting the chemical shifts of the ring carbons and protons[2].
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching (around 3300-3500 cm⁻¹).
-
C-H stretching (around 2850-3000 cm⁻¹).
-
C-O-C stretching (around 1070-1150 cm⁻¹).
-
N-H bending (around 1590-1650 cm⁻¹).
The NIST Chemistry WebBook provides a reference spectrum for the parent compound, morpholine, which can serve as a basis for comparison[3].
Potential Biological Activity and Applications in Drug Development
While direct and extensive studies on the biological activity of this compound are limited, the broader class of morpholine derivatives has shown significant promise in medicinal chemistry, particularly in the development of anticancer agents[4][5].
Anticancer Potential
Several studies have highlighted the anticancer properties of various morpholine-containing compounds[4][5]. The morpholine ring is often incorporated into larger molecules to enhance their pharmacological properties. The mechanism of action for these derivatives can vary widely, but some have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines[4].
A logical workflow for investigating the potential anticancer activity of this compound is depicted below.
Caption: Experimental workflow for evaluating anticancer potential.
Signaling Pathways
The specific signaling pathways modulated by this compound have not been elucidated. However, given that many anticancer agents exert their effects through the modulation of key cellular signaling cascades, it is plausible that this compound could interact with pathways involved in cell proliferation, survival, and apoptosis. Further research is required to identify any such interactions.
Conclusion
This compound is a structurally interesting meso compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific stereoisomer is limited, its relationship to the broader class of bioactive morpholine derivatives suggests that it warrants further investigation. Future research should focus on developing a robust stereoselective synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities and potential mechanisms of action. Such studies will be crucial in determining its value as a building block for novel therapeutics or as a bioactive agent in its own right.
References
- 1. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine [webbook.nist.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Commercial Suppliers and Technical Guide for (3R,5S)-3,5-Dimethylmorpholine
For researchers, scientists, and drug development professionals, (3R,5S)-3,5-Dimethylmorpholine is a chiral building block of significant interest, particularly in the design of bioactive molecules. Its rigid, chair-like conformation and the specific stereochemical arrangement of the methyl groups can impart desirable pharmacological properties to a parent compound. This technical guide provides an in-depth overview of commercial suppliers, a representative synthetic protocol, and its application in a key signaling pathway.
Commercial Availability
The availability of this compound and its derivatives can vary. Below is a summary of commercial suppliers. It is important to note that some suppliers may offer the cis-isomer as a racemic mixture of (3R,5S) and (3S,5R) enantiomers, or as a hydrochloride salt. Researchers should carefully verify the stereochemistry and form of the product before purchase.
| Supplier | Product Name | CAS Number | Purity | Notes |
| CHIRALEN | This compound | 2722708-20-3 | 95% | Direct supplier of the specified enantiomer.[1] |
| BLDpharm | (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 | - | Offered as the hydrochloride salt of the racemic cis-isomer. |
| Combi-Blocks | cis-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 | 98% | Offered as the hydrochloride salt of the racemic cis-isomer. |
| Sigma-Aldrich | 3,5-Dimethyl-morpholine | 123-57-9 | - | Stereochemistry is not specified; likely a mixture of isomers. |
| Biosynth | 3,5-Dimethylmorpholine | 123-57-9 | - | Stereochemistry is not specified; likely a mixture of isomers. |
Representative Stereoselective Synthesis
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
-
N-Acylation: (R)-Alaninol is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, for instance, triethylamine, is added. (S)-2-Chloropropionyl chloride is then added dropwise to the solution. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-((S)-2-chloropropionyl)-(R)-alaninol intermediate.
-
Intramolecular Williamson Ether Synthesis: The chloroacetamide intermediate is dissolved in an appropriate solvent like tetrahydrofuran. A strong base, such as sodium hydride, is added portion-wise at 0 °C. This facilitates an intramolecular cyclization to form the corresponding morpholin-2-one. The reaction is monitored by thin-layer chromatography. Once the starting material is consumed, the reaction is quenched, and the product is extracted.
-
Reduction of Amide: The resulting morpholin-2-one is reduced to the desired morpholine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or borane (BH3) in a solvent such as tetrahydrofuran. The reaction is typically performed under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the final product, this compound, is isolated and purified, often through distillation or column chromatography.
Application in Drug Discovery: Targeting the mTOR Signaling Pathway
The this compound moiety has been incorporated into potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2] The specific stereochemistry of this fragment can enhance binding affinity and selectivity for the target protein.
mTOR Signaling Pathway and Inhibition
The mTOR protein is a central component of two distinct complexes, mTORC1 and mTORC2. Hyperactivation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.[2] Small molecule inhibitors that target the ATP-binding site of mTOR can block the activity of both complexes. The this compound group can be strategically positioned within an inhibitor to interact with the solvent-exposed region of the mTOR kinase domain, contributing to the overall binding and pharmacological profile of the compound.[2]
Caption: Role of this compound-containing inhibitors in the mTOR signaling pathway.
This technical guide provides a foundational understanding of the commercial landscape, synthetic considerations, and a key application of this compound for professionals in the field of drug discovery and chemical research. The unique structural features of this chiral building block continue to make it a valuable component in the design of novel therapeutics.
References
molecular weight and formula of (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dimethylmorpholine, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid, chair-like conformation and the stereospecific placement of its methyl groups make it an attractive scaffold for the synthesis of complex molecules with specific biological activities. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its application, and its role in the modulation of critical signaling pathways.
Molecular and Physicochemical Properties
This compound, also known as cis-3,5-Dimethylmorpholine, possesses a unique set of properties that are crucial for its application in chemical synthesis. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Boiling Point | 150.8 ± 15.0 °C | [2] |
| CAS Number | 45597-00-0 (for cis-isomer) | [2] |
Synthesis and Application in Drug Development
This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors. Notably, it is a critical component in the synthesis of the brain-penetrant mTOR inhibitor, PQR626, a compound under investigation for the treatment of neurological disorders.[3]
Experimental Protocol: Synthesis of 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626)[5]
This protocol details the use of this compound in a key step of the multi-step synthesis of PQR626. The synthesis starts from cyanuric chloride and involves sequential nucleophilic substitutions.
Materials:
-
Cyanuric chloride
-
(R)-3-methylmorpholine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Boronate ester intermediate
-
XPhosPdG2 (palladium catalyst)
-
Potassium phosphate (K3PO4)
-
Dioxane/Water solvent mixture
-
Hydrochloric acid (HCl)
Procedure:
-
First Nucleophilic Substitution: Cyanuric chloride is reacted with (R)-3-methylmorpholine in the presence of DIPEA in DCM to yield an intermediate.
-
Second Nucleophilic Substitution: The resulting intermediate is then reacted with this compound. Influenced by the first morpholine derivative, this second substitution proceeds with moderate to excellent yields (48-99%).[4]
-
Suzuki Cross-Coupling: The di-substituted triazine intermediate is then subjected to a palladium-catalyzed Suzuki cross-coupling reaction with a boronate ester intermediate to introduce the pyridin-2-amine moiety.[4]
-
Hydrolysis: The final step involves the hydrolysis of the resulting compound to yield PQR626.
This synthetic approach highlights the importance of this compound in creating a sterically defined and potent inhibitor.
Role in Signaling Pathways: mTOR Inhibition
The end product of the synthesis described above, PQR626, is a potent inhibitor of the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurological disorders.
mTOR exists in two distinct complexes, mTORC1 and mTORC2. PQR626, containing the (3R,5S)-3,5-dimethylmorpholino moiety, acts as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTORC1 and mTORC2.[3] The specific stereochemistry of the dimethylmorpholine fragment is crucial for its potent and selective binding to the mTOR kinase domain.
Below is a diagram illustrating the experimental workflow for the synthesis of PQR626.
Caption: Synthetic workflow for PQR626.
The following diagram illustrates the central role of mTOR in cell signaling and the point of inhibition by molecules like PQR626.
Caption: mTOR signaling pathway inhibition.
Conclusion
This compound is a stereochemically defined building block of significant interest to the pharmaceutical industry. Its utility in the synthesis of targeted therapies, such as mTOR inhibitors, underscores its importance in modern drug discovery. The detailed protocols and pathway information provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this compound for the development of novel therapeutics.
References
Navigating the Maze: A Comprehensive Technical Guide to the Safe Handling of Dimethylmorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold and its derivatives are of significant interest in medicinal chemistry and drug development, appearing in a range of bioactive molecules. Among these, dimethylmorpholine compounds are utilized as key intermediates and building blocks. However, their safe and effective use in the laboratory necessitates a thorough understanding of their potential hazards and appropriate handling precautions. This in-depth technical guide provides a consolidated resource on the safety, handling, and toxicological properties of various dimethylmorpholine isomers, with a focus on promoting a secure research environment.
Physicochemical and Toxicological Profile
A clear understanding of the inherent properties of dimethylmorpholine compounds is the foundation of a robust safety protocol. The following tables summarize key quantitative data for several common isomers.
Table 1: Physical and Chemical Properties of Dimethylmorpholine Isomers
| Property | 2,6-Dimethylmorpholine (cis/trans mixture) | cis-2,6-Dimethylmorpholine | 2,2-Dimethylmorpholine | 3,3-Dimethylmorpholine |
| CAS Number | 141-91-3[1] | 6485-55-8[2][3] | 147688-58-2[4][5] | 59229-63-9[6][7][8][9] |
| Molecular Formula | C₆H₁₃NO[1][10] | C₆H₁₃NO[3] | C₆H₁₃NO[4][5] | C₆H₁₃NO[6][7] |
| Molecular Weight | 115.17 g/mol [1][10] | 115.17 g/mol [3] | 115.17 g/mol [5] | 115.17 g/mol [7] |
| Appearance | Clear liquid[10] | Colorless to pale yellow liquid[3] | Solid[11] | - |
| Boiling Point | 147 °C (lit.)[1] | 141.3 °C at 1000.2 mBar[12] | 144.3±15.0 °C (Predicted)[4] | 143-144 °C[9] |
| Melting Point | -85 °C (lit.)[1] | -85 °C[12] | - | - |
| Density | 0.935 g/mL at 25 °C (lit.)[1] | 0.94 g/cm³ at 20 °C[3][12] | 0.872±0.06 g/cm³ (Predicted)[4] | 0.9355 g/cm³[9] |
| Flash Point | 48 °C (closed cup)[1] | 41.5 °C at 1013 hPa[12] | Not applicable[11] | - |
| Solubility | Very slightly water soluble[10] | Soluble in water and methanol[3] | - | - |
| Refractive Index | n20/D 1.446 (lit.)[1] | - | - | 1.4472 (589.3 nm 20℃)[13] |
Table 2: Acute Toxicity Data for Dimethylmorpholine Isomers
| Isomer | Test | Route | Species | Value | Citations |
| 2,6-Dimethylmorpholine (cis/trans mixture) | LD50 | Oral | Rat | 2830 mg/kg | [14] |
| LD50 | Dermal | Rat | 1000 - 2000 mg/kg | [14][15] | |
| LC50 | Inhalation | Rat | > 4000 ppm / 4h | [14][15] | |
| cis-2,6-Dimethylmorpholine | LD50 | Oral | Rat | 1270 mg/kg bw | [2][3][12][16] |
| LD50 | Dermal | Rat | > 1000 - < 2000 mg/kg bw | [12][16] | |
| LC50 | Inhalation | Rat | > 4000 ppm | [17] | |
| N,N-Dimethylformamide (related compound) | LD50 | Oral | Rat | > 2000 mg/kg | [18] |
| LD50 | Dermal | Rat | 1100 mg/kg | [18] | |
| LC50 | Inhalation | Rat | 5.9 mg/L / 4h | [18] |
Note: The toxicological properties of many dimethylmorpholine isomers have not been fully investigated. The provided data should be used as a guide, and all isomers should be handled with care, assuming they may be harmful.
Hazard Identification and Safety Precautions
Dimethylmorpholine compounds are typically flammable liquids and are considered hazardous. They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.
Key Hazards:
-
Flammability: Flammable liquids and vapors. Keep away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Corrosivity: Causes severe skin burns and eye damage.[3]
-
Toxicity: Harmful if swallowed or in contact with skin.[3] May cause respiratory irritation.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Avoid direct contact with the substance. Wear appropriate personal protective equipment (PPE).[17]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.[17]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling dimethylmorpholine compounds.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Clothing: A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][17]
-
Keep containers tightly closed.[17]
-
Store in a flammable liquids storage cabinet.
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not dispose of down the drain.
Emergency Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][16]
Role in Signaling Pathways
Dimethylmorpholine moieties are present in molecules that modulate key signaling pathways implicated in various diseases, highlighting their importance in drug discovery.
LRRK2 Signaling Pathway
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease.[14][16] LRRK2 is a complex protein that interacts with numerous signaling molecules, including members of the mitogen-activated protein kinase (MAPK) pathway and various GTPases like Rab, Rac1, and Cdc42.[19] These interactions influence crucial cellular processes such as cytoskeletal dynamics, vesicular trafficking, and autophagy.[19] The development of LRRK2 inhibitors is a major focus of Parkinson's disease research.
Figure 1: LRRK2 signaling pathway and the inhibitory action of dimethylmorpholine-containing compounds.
mGluR2 Signaling Pathway
Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating neurotransmission.[20] As a member of the Group II mGluRs, it is coupled to Gαi/o proteins. Activation of mGluR2 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[21] This pathway is a target for the treatment of various neuropsychiatric disorders. Negative allosteric modulators (NAMs) that contain a dimethylmorpholine scaffold have been developed to fine-tune the activity of this receptor.
Figure 2: mGluR2 signaling pathway and the inhibitory action of dimethylmorpholine-containing NAMs.
Detailed Experimental Protocols
Experimental Workflow: General Procedure for a Reaction Using a Dimethylmorpholine Compound
References
- 1. 2,6-Dimethylmorpholine 97 141-91-3 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2,2-dimethylmorpholine CAS#: 147688-58-2 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,3-Dimethylmorpholine [myskinrecipes.com]
- 8. 3,3-Dimethylmorpholine | 59229-63-9 [chemicalbook.com]
- 9. 3,3-Dimethylmorpholine | 59229-63-9 [amp.chemicalbook.com]
- 10. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2-Dimethylmorpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemwhat.com [chemwhat.com]
- 14. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 17. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 18. americanbio.com [americanbio.com]
- 19. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 20. scbt.com [scbt.com]
- 21. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Dimethylmorpholine as a Chiral Auxiliary: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development, synthesis, and application of dimethylmorpholine as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the stereocontrolled synthesis of complex molecules, a critical aspect of drug discovery and development. The morpholine scaffold, a privileged heterocyclic motif, has seen increasing use in medicinal chemistry, and its chiral derivatives, such as dimethylmorpholine, have emerged as promising chiral auxiliaries.
The Foundation: Chiral Auxiliaries and the Significance of the Morpholine Scaffold
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities.[1] Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer.[1] This concept was pioneered by chemists like E.J. Corey and has become a fundamental strategy in organic synthesis.[1]
The morpholine ring is a common feature in a multitude of approved drugs and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic accessibility.[2] The incorporation of stereocenters within the morpholine framework, as seen in dimethylmorpholine, offers a compelling strategy for its use as a chiral directing group. The C₂-symmetry present in trans-2,5- and trans-2,6-dimethylmorpholine is a particularly desirable feature in a chiral auxiliary, as it can create a highly ordered and predictable chiral environment, leading to high levels of stereoselectivity.
The Genesis of a Chiral Auxiliary: Synthesis of Enantiopure Dimethylmorpholine
The efficacy of a chiral auxiliary is contingent upon its availability in high enantiopuric form. Various synthetic strategies have been developed to access enantiomerically pure substituted morpholines.
Synthesis of C₂-Symmetrical 2,6-Disubstituted Morpholines
A concise and efficient method for the synthesis of C₂-symmetrical 2,6-disubstituted morpholines has been reported, which is applicable to the synthesis of 2,6-dimethylmorpholine.[3] This approach involves the ring-opening of an epoxide with a protected amine under solid-liquid phase-transfer catalysis (SL-PTC), featuring a key N → O migration of a tert-butoxycarbonyl (Boc) protecting group.[3]
Detailed Experimental Protocol (Adapted from Albanese et al.) [3]
-
Epoxide Ring-Opening: A mixture of the relevant epoxide (e.g., propylene oxide for the synthesis of 2,6-dimethylmorpholine), N-(p-toluenesulfonyl)-N-(tert-butoxycarbonyl)amine (TsNHBoc), a phase-transfer catalyst such as a quaternary ammonium salt, and a solid base like potassium carbonate are stirred in a suitable solvent at a controlled temperature.
-
Formation of the Carbonate Intermediate: The reaction proceeds through an intramolecular N → O migration of the Boc group, leading to the formation of a key carbonate intermediate.
-
Cyclization and Deprotection: The intermediate carbonate undergoes cyclization to form the morpholine ring, followed by the removal of the protecting groups to afford the desired 2,6-disubstituted morpholine.
Industrial-Scale Synthesis of cis-2,6-Dimethylmorpholine
A patented process outlines a method for the large-scale production of 2,6-dimethylmorpholine with a high proportion of the cis-isomer through the cyclization of diisopropanolamine using sulfuric acid.[4]
Detailed Experimental Protocol (Based on US Patent 4,504,363) [4]
-
Reaction Initiation: Diisopropanolamine, with a water content of 0-20%, and concentrated sulfuric acid (90-120%) are simultaneously added to a reactor.
-
Exothermic Phase: The reaction mixture is stirred without external cooling, allowing the temperature to naturally increase to a range of 85–170°C.
-
Thermal Cyclization: The mixture is then heated to a temperature between 150°C and 190°C for a period of 3 to 12 hours to drive the cyclization.
-
Isolation: The product is isolated from the reaction mixture through a standard workup procedure.
Table 1: Optimization of cis-2,6-Dimethylmorpholine Synthesis [4]
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Reaction Time (h) | Reaction Temperature (°C) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |
| 1:1.5 | 5 | 180 | 96 | 80 | 20 |
| 1:2.0 | 3 | 180 | 94 | 84 | 16 |
| 1:1.25 | 12 | 170 | 98 | 78 | 22 |
It is important to note that this industrial process yields a mixture of diastereomers. For application as a chiral auxiliary where C₂-symmetry is crucial, the trans-isomer would need to be isolated and resolved into its respective enantiomers.
Applications in Asymmetric Synthesis: The Utility of Dimethylmorpholine
While a comprehensive historical record of dimethylmorpholine's widespread use as a classical chiral auxiliary is not as prominent as that of other auxiliaries, its structural features and the demonstrated utility of other morpholine derivatives in stereoselective synthesis underscore its potential.
Asymmetric Alkylation via Chiral Amide Enolates
A primary application for a C₂-symmetric amine like trans-2,5- or trans-2,6-dimethylmorpholine is in the diastereoselective alkylation of amide enolates. The chiral morpholine auxiliary creates a rigid and sterically defined environment that biases the approach of an electrophile to one face of the enolate.
Hypothetical Experimental Workflow for Asymmetric Alkylation:
-
Amide Formation: The chiral auxiliary, for instance, (2R,5R)-2,5-dimethylmorpholine, is reacted with an acyl chloride to form the corresponding N-acylmorpholine.
-
Enolate Generation: The α-proton of the N-acylmorpholine is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (typically -78 °C) to generate the lithium enolate.
-
Diastereoselective Alkylation: An electrophile, such as an alkyl halide, is introduced to the enolate solution. The chiral environment enforced by the dimethylmorpholine auxiliary directs the electrophile to a specific face of the enolate, resulting in a high degree of diastereoselectivity.
-
Auxiliary Removal: The newly formed stereocenter is revealed by the cleavage of the amide bond, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid and allow for the recovery of the chiral dimethylmorpholine auxiliary.
Modern Applications: Morpholine Ketene Aminals in Catalysis
Recent advancements have demonstrated the use of morpholine ketene aminals as effective surrogates for amide enolates in sophisticated catalytic reactions, such as iridium-catalyzed asymmetric allylic alkylations.[5][6] This methodology provides access to γ,δ-unsaturated β-substituted morpholine amides with excellent enantioselectivity.[5][6] The extension of this chemistry to chiral dimethylmorpholine derivatives could offer an additional layer of stereocontrol and broaden the scope of accessible chiral building blocks.
Visualizing the Chemistry: Synthetic Pathways and Workflows
Caption: Industrial synthesis of 2,6-dimethylmorpholine.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. ethz.ch [ethz.ch]
- 6. Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (3R,5S)-3,5-Dimethylmorpholine in Synthesis
To the Researcher: Extensive investigation of the scientific literature reveals that (3R,5S)-3,5-Dimethylmorpholine is not utilized as a general-purpose chiral auxiliary in asymmetric synthesis . Chiral auxiliaries are removable groups that induce stereoselectivity in a reaction, and are then cleaved from the product. In contrast, this compound and its racemate, cis-3,5-dimethylmorpholine, are primarily documented as key structural building blocks that are incorporated into the final product.
The most prominent application of this compound is in the industrial synthesis of the fungicide Fenpropimorph . Therefore, these notes will focus on this specific, documented application rather than on a general use in asymmetric synthesis which lacks literature support.
Application in the Synthesis of Fenpropimorph
cis-3,5-Dimethylmorpholine is a crucial precursor for the synthesis of Fenpropimorph, a widely used agricultural fungicide. The morpholine ring is a core component of the final active ingredient. The synthesis involves the N-alkylation of cis-3,5-dimethylmorpholine with an appropriate side chain. While the commercial product is often a racemate, enantioselective syntheses have been developed to isolate the more active (S)-enantiomer.
Quantitative Data Summary
The following table summarizes representative data for a two-step synthesis of racemic Fenpropimorph, starting from p-tert-butyl-β-methylphenylpropanol.
| Step | Reactants | Product | Yield | Purity | Reference |
| 1. Chlorination | p-tert-butyl-β-methylphenylpropanol, Thionyl chloride | p-tert-butyl-β-methylphenylpropyl chloride | >99% | 98.2% | [1] |
| 2. N-Alkylation | p-tert-butyl-β-methylphenylpropyl chloride, cis-2,6-Dimethylmorpholine | Fenpropimorph | 98.4% | 98.2% | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Racemic Fenpropimorph
This protocol describes a high-yield, industrial-scale synthesis of racemic Fenpropimorph.
Step 1: Synthesis of p-tert-butyl-β-methylphenylpropyl chloride
-
To a 500 mL reaction flask, add 103 g of p-tert-butyl-β-methylphenylpropanol and 0.5 g of a suitable catalyst.
-
Heat the mixture to 40°C.
-
Slowly add 62.5 g of thionyl chloride dropwise.
-
Maintain the temperature at 40°C and stir for 1 hour after the addition is complete. The evolved HCl and SO₂ gas should be neutralized through a gas trap containing a 30% NaOH solution.
-
After the incubation period, neutralize the reaction mixture to pH 8 with a liquid caustic soda solution.
-
Allow the layers to separate in a separatory funnel.
-
The upper organic layer is the desired intermediate, p-tert-butyl-β-methylphenylpropyl chloride. The typical yield is around 113 g with a purity of approximately 98.2% (determined by GC)[1].
Step 2: Synthesis of Fenpropimorph
-
In a 2000 mL four-necked flask, combine the p-tert-butyl-β-methylphenylpropyl chloride from Step 1 with 690 g of cis-2,6-dimethylmorpholine.
-
Heat the reaction mixture to reflux at 140°C and maintain for 4 hours.
-
After the reaction is complete, neutralize the mixture to pH 14 using a 30% NaOH aqueous solution.
-
Allow the layers to separate.
-
The upper organic layer is collected.
-
Purify the product by vacuum distillation to remove any volatile starting materials and isolate the final product, Fenpropimorph[1]. The expected yield is approximately 98.4% with a purity of 98.2%[1].
Visualized Workflow
The following diagram illustrates the synthetic pathway for Fenpropimorph as described in the protocol above.
Caption: Synthetic workflow for Fenpropimorph.
References
Application Notes and Protocols: Enantioselective Alkylation using (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantioselective alkylation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with high stereocontrol. Chiral auxiliaries are powerful tools for achieving this transformation by temporarily inducing chirality in a prochiral substrate. This document aims to provide a detailed protocol for the enantioselective alkylation of carbonyl compounds utilizing (3R,5S)-3,5-dimethylmorpholine as a chiral auxiliary. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a specific, well-documented protocol for the use of this compound in this context. While the principles of chiral auxiliary-mediated alkylation are well-established, the application of this particular morpholine derivative for this purpose appears to be not widely reported.
This document will, therefore, outline a generalized protocol based on established methodologies for similar chiral morpholine and amide-based auxiliaries. Researchers should consider this a template that will require optimization and validation for their specific substrates and electrophiles.
Introduction
Chiral morpholine derivatives have been explored as effective chiral auxiliaries in a variety of asymmetric transformations. Their rigid chair-like conformation and the stereodirecting influence of their substituents can provide a well-defined chiral environment for stereoselective bond formation. The this compound, with its C2 symmetry, presents an interesting scaffold for inducing asymmetry. In a typical workflow, the chiral auxiliary is first acylated with a carboxylic acid derivative. The resulting chiral amide is then deprotonated at the α-position to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.
Generalized Experimental Protocol
The following protocol is a generalized procedure and should be adapted and optimized for specific substrates and reaction conditions.
1. Synthesis of the N-Acyl-(3R,5S)-3,5-Dimethylmorpholine
-
Reaction: this compound + Acyl Chloride (or Acid Anhydride) → N-Acyl-(3R,5S)-3,5-dimethylmorpholine
-
Procedure:
-
To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 equiv.).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride or acid anhydride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC for completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Diastereoselective Alkylation
-
Reaction: N-Acyl-(3R,5S)-3,5-dimethylmorpholine + Base + Electrophile → Alkylated N-Acyl-(3R,5S)-3,5-dimethylmorpholine
-
Procedure:
-
Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a strong base (e.g., LDA or LHMDS, 1.1 equiv.) and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (e.g., an alkyl halide, 1.2 equiv.) and continue stirring at -78 °C for 1-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Determine the diastereomeric excess (d.e.) of the crude product by NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography.
-
3. Cleavage of the Chiral Auxiliary
-
Reaction: Alkylated N-Acyl-(3R,5S)-3,5-dimethylmorpholine → Chiral Carboxylic Acid (or other derivative) + this compound
-
Procedure (for cleavage to a carboxylic acid):
-
Dissolve the alkylated product in a suitable solvent (e.g., THF/water).
-
Add a hydrolyzing agent (e.g., LiOH or KOH) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with aqueous HCl.
-
Extract the desired carboxylic acid with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
Data Presentation
As no specific experimental data for the use of this compound in enantioselective alkylation was found, a table of hypothetical results is presented below to illustrate how such data should be structured. Note: This data is for illustrative purposes only and is not based on experimental results.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
| 1 | CH₃I | LDA | THF | -78 | TBD | TBD |
| 2 | BnBr | LHMDS | THF | -78 | TBD | TBD |
| 3 | Allyl Bromide | LDA | THF | -78 | TBD | TBD |
TBD: To be determined experimentally.
Visualizations
Logical Workflow for Enantioselective Alkylation
Application of (3R,5S)-3,5-Dimethylmorpholine in Natural Product Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound with potential applications in asymmetric synthesis. This document explores the currently available scientific literature for its specific use as a chiral auxiliary in the synthesis of natural products. Despite a thorough search of established chemical databases and scholarly articles, no specific examples of the successful application of this compound as a chiral auxiliary in the total synthesis of natural products have been identified. This suggests that its use in this capacity is either not widespread or not extensively documented in publicly accessible literature. This report summarizes the general understanding of this compound's properties and the broader context of chiral auxiliaries in asymmetric synthesis, while highlighting the absence of specific applications in the field of natural product synthesis.
Introduction to Chiral Auxiliaries in Natural Product Synthesis
The synthesis of complex natural products often requires precise control over the stereochemistry of the target molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.
This compound is a chiral molecule due to the presence of two stereocenters at the C3 and C5 positions of the morpholine ring. The cis-conformation of the methyl groups in the (3R,5S) isomer provides a specific steric environment that could theoretically be exploited to induce facial selectivity in reactions at a prochiral center.
Current Status of this compound in Asymmetric Synthesis
A comprehensive review of the scientific literature was conducted to identify instances where this compound has been employed as a chiral auxiliary in the synthesis of natural products. This included searches for its application in key asymmetric transformations such as:
-
Asymmetric Alkylation
-
Asymmetric Aldol Reactions
-
Asymmetric Michael Additions
-
Diastereoselective Enolate Reactions
The investigation revealed a significant lack of published research detailing the use of this specific chiral auxiliary in the context of natural product total synthesis. While the general principles of asymmetric synthesis using chiral auxiliaries are well-established, and the chiral nature of this compound makes it a theoretical candidate for such applications, no concrete examples with experimental data or protocols were found.
Logical Workflow for Evaluating a Novel Chiral Auxiliary
The typical workflow for evaluating a new chiral auxiliary, such as this compound, in the context of natural product synthesis would follow a logical progression. This process is visualized in the diagram below.
Caption: A conceptual workflow for the evaluation and application of a chiral auxiliary in synthesis.
Conclusion
Based on the current body of scientific literature, there is no documented evidence of the application of this compound as a chiral auxiliary in the synthesis of natural products. While its chiral structure suggests potential in asymmetric synthesis, the lack of published research in this specific area prevents the creation of detailed application notes and protocols as requested.
Researchers and scientists interested in this area may consider this a potential avenue for novel research. The initial steps would involve the synthesis and resolution of enantiomerically pure this compound, followed by its evaluation in standard asymmetric transformations to determine its efficacy in inducing stereoselectivity. Should it prove effective, its application in the synthesis of valuable natural products could then be explored. At present, however, any discussion of its application in this field remains speculative.
Diastereoselective Synthesis of Substituted Morpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The precise control over the stereochemistry of substituents on the morpholine ring is often critical for biological activity. This document provides detailed protocols for the diastereoselective synthesis of variously substituted morpholines, offering a guide for accessing these valuable building blocks.
Application Note 1: One-Pot Pd(0)/Fe(III)-Catalyzed Diastereoselective Synthesis of cis-Substituted Morpholines
This protocol outlines a highly efficient one-pot reaction for the synthesis of 2,3-, 2,5-, and 2,6-disubstituted, as well as trisubstituted morpholines, with a strong preference for the cis-diastereomer.[1][2] The method utilizes a sequential palladium-catalyzed Tsuji-Trost allylation followed by an iron(III)-catalyzed heterocyclization.[1][2] This atom-economic approach is environmentally friendly, with water being the only byproduct.[1]
The diastereoselectivity is driven by thermodynamic equilibration catalyzed by FeCl₃, which favors the formation of the more stable cis-isomers.[1] The reaction tolerates a wide range of vinyloxiranes and amino alcohols, allowing for the synthesis of morpholines with diverse alkyl and aromatic substituents.[1]
Experimental Workflow
Caption: One-pot synthesis of cis-substituted morpholines.
General Experimental Protocol
-
To a solution of the amino alcohol (1.0 equiv) in CH₂Cl₂ (0.2 M) is added Pd(PPh₃)₄ (1 mol%).
-
The vinyloxirane (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 1-2 hours.
-
FeCl₃ (10 mol%) is added, and the mixture is stirred at 40 °C for 12-24 hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired morpholine.
Data Presentation
| Entry | Amino Alcohol | Vinyloxirane | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 2-Aminoethanol | 2-Methyl-2-vinyloxirane | 2,6-Dimethylmorpholine | 85 | >95:5 |
| 2 | (R)-2-Phenylglycinol | 2-Vinyloxirane | (2R)-2-Phenyl-5-methylmorpholine | 78 | 90:10 |
| 3 | 1-Aminopropan-2-ol | 2-Phenyl-2-vinyloxirane | 2-Phenyl-3,5-dimethylmorpholine | 82 | 92:8 |
Application Note 2: Indium(III)-Catalyzed Diastereoselective Synthesis of cis-Substituted Morpholines via Reductive Etherification
This protocol describes an efficient synthesis of various 2-substituted, as well as 2,3-, 2,5-, and 2,6-disubstituted morpholines through an Indium(III)-catalyzed intramolecular reductive etherification.[3] This method demonstrates good to excellent yields and high diastereoselectivity, favoring the cis-products.[3] The reaction is notable for its mild conditions and compatibility with a broad range of functional groups, including common N-protecting groups like Boc, Cbz, and Fmoc.[3]
The proposed mechanism involves the formation of an oxocarbenium ion intermediate, which is then reduced by a hydride species generated from In(III) and a silane. The high cis-diastereoselectivity is attributed to the axial attack of the hydride on a half-chair conformation of the oxocarbenium intermediate.[3]
Experimental Workflow
References
Attaching a Chiral Morpholine: Protocols for the Conjugation of (3R,5S)-3,5-Dimethylmorpholine to Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the chemical attachment of (3R,5S)-3,5-dimethylmorpholine to various substrates. This chiral morpholine derivative is a valuable building block in medicinal chemistry, often incorporated into molecules to enhance their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. Its presence is notable in the development of kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway.
This document outlines two primary and robust methods for conjugation: Amide Bond Formation and Reductive Amination . Each section includes detailed experimental protocols, expected outcomes, and characterization data to guide researchers in their synthetic endeavors.
Key Applications in Drug Discovery
This compound is frequently utilized as a key structural motif in the design of therapeutic agents. Its incorporation can influence a molecule's conformation, solubility, and interactions with biological targets. A significant area of application is in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling proteins. Upon activation by growth factors, PI3K (phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including the mTOR (mammalian target of rapamycin) complex, to control essential cellular functions. The incorporation of the this compound moiety into small molecules can lead to potent and selective inhibition of kinases within this pathway, offering a promising strategy for the development of novel anticancer therapeutics.
Caption: PI3K/Akt/mTOR Signaling Pathway with points of inhibition.
Protocol 1: Amide Bond Formation via Acylation
This protocol describes the formation of an amide bond between this compound and a carboxylic acid, a common strategy for creating stable linkages in drug molecules. The procedure involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with the secondary amine of the morpholine.
Experimental Workflow: Amide Bond Formation
cleavage conditions for removing the (3R,5S)-3,5-Dimethylmorpholine auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3R,5S)-3,5-dimethylmorpholine moiety is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Following the desired stereocontrolled transformation, the auxiliary must be efficiently and cleanly removed from the molecule to yield the target chiral product. The choice of cleavage method is critical to preserving the stereochemical integrity of the newly formed chiral center and maximizing the yield of the final product. This document provides a summary of potential cleavage conditions and detailed protocols for the removal of the this compound auxiliary from N-acyl adducts.
While direct, peer-reviewed protocols for the cleavage of this specific auxiliary are not extensively documented, methodologies for the cleavage of other N-acyl chiral auxiliaries, particularly those with amide linkages, can be adapted. The primary strategies for amide bond cleavage include hydrolysis (acidic or basic), and reductive cleavage. The optimal conditions are highly dependent on the substrate and the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).
Cleavage Strategies and Data Summary
The selection of a cleavage protocol depends on the desired functional group in the final product. Basic hydrolysis typically yields the corresponding carboxylic acid, while reductive methods can provide the alcohol or aldehyde. The following table summarizes potential cleavage conditions adapted from protocols for structurally related chiral auxiliaries. Researchers should note that these conditions may require optimization for substrates bearing the this compound auxiliary.
| Product Type | Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Notes |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O | 0 to RT | 1 - 4 | A common and mild method for hydrolyzing N-acyl oxazolidinones, which is a good starting point.[1] |
| Carboxylic Acid | H₂SO₄, iPrOH | iPrOH | Reflux | 5 - 24 | Harsher conditions that may be suitable for more robust substrates.[2] |
| Alcohol | LiBH₄, EtOH | THF | 0 to RT | 2 - 6 | A common method for the reduction of amides to alcohols. |
| Aldehyde | DIBAL-H | THF or CH₂Cl₂ | -78 | 1 - 3 | Requires careful temperature control to avoid over-reduction to the alcohol. |
Experimental Protocols
The following are detailed, generalized protocols that should be optimized for the specific substrate.
Protocol 1: Basic Hydrolysis to Carboxylic Acid
This protocol is adapted from the widely used conditions for the cleavage of Evans oxazolidinone auxiliaries and is a recommended starting point for the hydrolysis of N-acyl-(3R,5S)-3,5-dimethylmorpholine adducts.[1]
Materials:
-
N-acyl-(3R,5S)-3,5-dimethylmorpholine adduct
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃), aqueous solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine adduct (1 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH, 2-4 equivalents) to the solution, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 4-8 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically within 1-4 hours), quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1]
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]
-
Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or crystallization as needed.
Protocol 2: Reductive Cleavage to Alcohol
This protocol describes a general method for the reduction of the amide to the corresponding primary alcohol.
Materials:
-
N-acyl-(3R,5S)-3,5-dimethylmorpholine adduct
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine adduct (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium borohydride (LiBH₄, 2-3 equivalents) portion-wise.
-
After the addition is complete, add ethanol (EtOH, 4-5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.
-
Partition the mixture between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cleavage and workup procedures.
Caption: Generalized workflow for the cleavage of the chiral auxiliary.
Caption: Detailed workflow for the basic hydrolysis workup procedure.
Troubleshooting and Optimization
-
Incomplete Cleavage: If TLC or LC-MS analysis indicates incomplete reaction, consider increasing the reaction time, temperature, or the equivalents of the cleavage reagents.[1] The choice of solvent can also significantly impact the reaction rate.[1]
-
Low Yield: Low recovery of the product may be due to incomplete extraction or emulsion formation during workup. Adjusting the pH or using a different extraction solvent may improve results. For sensitive substrates, degradation under harsh acidic or basic conditions could be a factor, warranting the exploration of milder cleavage methods.
-
Epimerization: The risk of epimerization at the newly formed stereocenter should always be considered. It is crucial to analyze the diastereomeric or enantiomeric excess of the product (e.g., by chiral HPLC or NMR analysis with a chiral shift reagent) to ensure the stereochemical integrity has been maintained. If epimerization is observed, milder conditions or a different cleavage strategy should be employed.
References
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Morpholines in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceutical agents due to their favorable physicochemical properties, metabolic stability, and ability to engage in key biological interactions. Their three-dimensional structure is often crucial for potent and selective binding to biological targets. Consequently, the development of robust, efficient, and scalable methods for the synthesis of enantiomerically pure morpholine derivatives is of paramount importance in the pharmaceutical industry. These application notes provide an overview of key strategies for the large-scale synthesis of chiral morpholines, detailed experimental protocols for selected methods, and a summary of relevant quantitative data.
Key Synthetic Strategies for Large-Scale Production
Several asymmetric methodologies have emerged as powerful tools for the synthesis of chiral morpholines on a large scale. Among the most promising are:
-
Asymmetric Hydrogenation of Dehydromorpholines: This method offers a highly efficient and atom-economical route to 2- and 3-substituted chiral morpholines. The use of rhodium-based catalysts with chiral bisphosphine ligands has enabled excellent enantioselectivities (often >95% ee) and high yields. The reaction can be performed on a gram scale, demonstrating its potential for industrial applications.[1]
-
Tandem Catalytic Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot approach provides a practical and efficient synthesis of 3-substituted chiral morpholines from readily available aminoalkyne substrates. The process utilizes a titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced in situ with high enantioselectivity using a Noyori-type ruthenium catalyst. This method is notable for its operational simplicity and high enantiomeric excesses.[2][3]
-
Synthesis from Chiral Pool Starting Materials: The use of enantiomerically pure starting materials, such as amino acids and amino alcohols, provides a reliable method for accessing complex chiral morpholines. This strategy is particularly valuable for the synthesis of specific, highly functionalized targets where the stereochemistry is set from the outset.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the key synthetic methods, showcasing their scope and efficiency across various substrates.
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Substrate (R group) | Catalyst (mol%) | H₂ Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) |
| Phenyl | 1 | 30 | DCM | 24 | >99 | 92 |
| 4-Fluorophenyl | 1 | 30 | DCM | 24 | >99 | 92 |
| 4-Chlorophenyl | 1 | 30 | DCM | 24 | >99 | 93 |
| 4-Bromophenyl | 1 | 30 | DCM | 24 | >99 | 94 |
| 2-Thienyl | 1 | 30 | DCM | 24 | >99 | 91 |
| Cyclohexyl | 1 | 30 | DCM | 24 | >99 | 90 |
Data sourced from a study on the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst.
Table 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation of Aminoalkynes
| Substrate (R group) | Ti Catalyst (mol%) | Ru Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Phenyl | 5 | 2 | Toluene | 24 | 85 | 98 |
| 4-Methoxyphenyl | 5 | 2 | Toluene | 24 | 82 | 97 |
| 4-Chlorophenyl | 5 | 2 | Toluene | 24 | 88 | 98 |
| 2-Thienyl | 5 | 2 | Toluene | 24 | 75 | 96 |
| Cyclohexyl | 5 | 2 | Toluene | 24 | 70 | 95 |
| n-Butyl | 5 | 2 | Toluene | 24 | 65 | 94 |
Data sourced from a study on the one-pot synthesis of 3-substituted morpholines.[2]
Experimental Protocols
Protocol 1: Gram-Scale Asymmetric Hydrogenation of 2-Phenyl-dehydromorpholine
This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]
Materials:
-
N-Cbz-2-phenyl-2,3-dihydro-4H-1,4-oxazine (1.0 g, 3.39 mmol)
-
[Rh(cod)₂]SbF₆ (0.034 mmol, 1 mol%)
-
(R,R,R)-SKP (a chiral bisphosphine ligand) (0.035 mmol, 1.05 mol%)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add N-Cbz-2-phenyl-2,3-dihydro-4H-1,4-oxazine, [Rh(cod)₂]SbF₆, and (R,R,R)-SKP to a glass vial equipped with a magnetic stir bar.
-
Add anhydrous DCM (20 mL) to the vial.
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 30 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the chiral morpholine product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: One-Pot Synthesis of (S)-3-Phenylmorpholine via Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This protocol describes the synthesis of a 3-substituted chiral morpholine using a one-pot tandem catalytic reaction.[2]
Materials:
-
2-(prop-2-yn-1-yloxy)ethan-1-amine (0.5 mmol)
-
Phenylacetylene (0.55 mmol)
-
Ti(NMe₂)₂ (dpma) (titanium catalyst) (0.025 mmol, 5 mol%)
-
RuCl--INVALID-LINK-- (ruthenium catalyst) (0.01 mmol, 2 mol%)
-
Formic acid/triethylamine (5:2 azeotrope) (0.5 mL)
-
Toluene, anhydrous (2 mL)
Procedure:
-
In a glovebox, add the titanium catalyst to an oven-dried Schlenk tube.
-
Add anhydrous toluene (1 mL) to the Schlenk tube.
-
Add 2-(prop-2-yn-1-yloxy)ethan-1-amine and phenylacetylene to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate vial, dissolve the ruthenium catalyst in the formic acid/triethylamine azeotrope (0.5 mL) and anhydrous toluene (1 mL).
-
Add the ruthenium catalyst solution to the cooled reaction mixture from the first step.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Workflow for Large-Scale Chiral Morpholine Synthesis
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
Application Notes and Protocols for Stereocontrol in Aldol Reactions using (3R,5S)-3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving stereocontrol over the two newly generated chiral centers is a significant challenge. The use of chiral auxiliaries temporarily attached to one of the reactants is a powerful strategy to induce facial selectivity in the enolate and/or the aldehyde, thereby controlling the stereochemical outcome of the reaction.
This document provides detailed application notes and protocols for the use of (3R,5S)-3,5-dimethylmorpholine as a chiral auxiliary in diastereoselective and enantioselective aldol reactions. By forming an N-acyl derivative, this C2-symmetric chiral auxiliary effectively directs the stereochemical course of the aldol addition, leading to predictable and high levels of stereocontrol. The protocols and data presented herein are based on analogous systems and established principles of asymmetric synthesis.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The stereochemical outcome of aldol reactions involving chiral N-acyl morpholine amides can be rationalized using the Zimmerman-Traxler model. This model proposes a chair-like six-membered transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.
In the case of a boron-mediated aldol reaction of an N-propionyl-(3R,5S)-3,5-dimethylmorpholine, the reaction proceeds through a highly organized transition state. The formation of a (Z)-boron enolate is generally favored. In the chair-like transition state, the substituents of both the enolate and the aldehyde orient themselves to minimize steric interactions. The bulky dimethylmorpholine auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The R group of the aldehyde preferentially occupies a pseudo-equatorial position to avoid 1,3-diaxial interactions, leading to the formation of the syn-aldol product.
Application Notes and Protocols for (3R,5S)-3,5-Dimethylmorpholine and Chiral Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While (3R,5S)-3,5-Dimethylmorpholine is not typically employed as an organocatalyst, the chiral morpholine scaffold itself is a highly valued structural motif in medicinal chemistry and a key target for asymmetric synthesis, where organocatalysis plays a significant role. These notes provide an overview of the applications of chiral morpholines and detailed protocols for their enantioselective synthesis.
Application Notes: The Significance of Chiral Morpholines
The morpholine heterocycle is a prominent feature in a multitude of approved drugs and bioactive molecules.[1][2] Its prevalence in medicinal chemistry is attributed to its favorable physicochemical, biological, and metabolic properties.[1][2] The morpholine ring is a versatile and readily accessible synthetic building block that can bestow desirable drug-like properties, including improved potency and pharmacokinetics.[1]
Key Applications in Drug Development:
-
Pharmacophore: The morpholine moiety often serves as an integral part of a molecule's pharmacophore, contributing to selective affinity for a wide range of biological receptors and enzyme active sites.[1][2]
-
Physicochemical Properties: The inclusion of a morpholine ring can enhance aqueous solubility and introduce a basic center, which can be crucial for formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally metabolically stable, which can lead to an improved pharmacokinetic profile for drug candidates.[3]
-
Diverse Biological Activities: Appropriately substituted morpholine scaffolds exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antihyperlipidemic properties.[3][4][5]
The stereochemistry of substituents on the morpholine ring is often critical for biological activity. Therefore, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure morpholines, such as the trans-3,5-disubstituted isomer, is a significant area of research in organic synthesis.[6]
Logical Workflow: Chiral Morpholine Scaffolds in Drug Discovery
Caption: Workflow from scaffold synthesis to clinical development.
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of Chiral 2,2-Disubstituted Morpholines
This protocol details a catalytic asymmetric halocyclization to produce morpholines with a quaternary stereocenter, a reaction achieved under mild conditions with high yields and enantioselectivities.[7] This method exemplifies the use of organocatalysis to construct complex chiral morpholine cores.
Reaction Scheme: Organocatalytic Chlorocycloetherification
Caption: General scheme for organocatalytic chlorocycloetherification.
Materials:
-
Alkenol substrate
-
Cinchona alkaloid-derived phthalazine catalyst (e.g., (DHQD)2PHAL)
-
N-Chlorosuccinimide (NCS)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the alkenol substrate (0.1 mmol) in toluene (1.0 mL) at -78 °C, add the cinchona alkaloid-derived catalyst (0.01 mmol, 10 mol%).
-
Add N-Chlorosuccinimide (NCS) (0.12 mmol, 1.2 equiv) in one portion.
-
Allow the reaction mixture to stir at -78 °C and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral chlorinated morpholine.
Quantitative Data Summary:
| Substrate (R group) | Yield (%) | ee (%) |
| Phenyl | 95 | 94 |
| 4-Methylphenyl | 92 | 93 |
| 4-Methoxyphenyl | 96 | 92 |
| 4-Chlorophenyl | 93 | 95 |
| Naphthyl | 91 | 96 |
| Cyclohexyl | 85 | 90 |
Data adapted from representative examples in the literature.[7]
Protocol 2: Enantioselective Synthesis of trans-3,5-Disubstituted Morpholines
This protocol describes a practical and efficient method for constructing C₂-symmetric trans-3,5-disubstituted morpholines from commercially available chiral starting materials.[6] While not a catalytic cycle in the traditional sense, it is a cornerstone of enantioselective synthesis for this class of morpholines.
Synthetic Pathway Overview
Caption: Key steps in the synthesis of trans-3,5-disubstituted morpholines.
Materials:
-
L-N-Boc-serine methyl ester
-
(R)-Solketal (or (S)-Solketal for the other enantiomer)
-
Lithium borohydride (LiBH₄)
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), Methanol (MeOH)
-
Reagents for protection/deprotection (e.g., TBDPSCl, TBAF, TFA)
-
Silica gel for column chromatography
Procedure (Summarized Key Steps):
-
Preparation of Serinol Derivative: Convert L-N-Boc-serine methyl ester to the corresponding N-Boc-O-benzyl serinol over several steps, including reduction of the ester and protection of the primary alcohol.[6]
-
Preparation of Glycerol Triflate: Convert (R)-Solketal to its corresponding triflate derivative, (S)-2,3-O-isopropylideneglycerol triflate.[6]
-
Coupling Reaction: Couple the serinol derivative with the glycerol triflate using sodium hydride in THF to form the key C-N bond.[6]
-
Deprotection and Cyclization:
-
Hydrolyze the acetonide protecting group under acidic conditions to reveal a diol.
-
Selectively protect the primary hydroxyl group (e.g., as a TBDPS ether).
-
Activate the remaining secondary hydroxyl group by converting it to a mesylate.
-
Remove the N-Boc protecting group (e.g., with TFA).
-
Induce intramolecular cyclization using a base like triethylamine in methanol to form the morpholine ring.[6]
-
-
Final Deprotection and Purification: Remove any remaining protecting groups (e.g., silyl ether with TBAF) and purify the final product by column chromatography.
Quantitative Data for Representative Synthesis:
| Starting Materials | Product | Overall Yield (%) | de (%) | ee (%) |
| (S)-N-Boc-serine derivative + (S)-glycerol triflate | (3S,5R)-3-(benzyloxymethyl)-5-(tert-butyldiphenylsilyloxymethyl)morpholine | 46 | >99 | >99 |
| (R)-N-Boc-serine derivative + (S)-glycerol triflate | (3R,5R)-3,5-bis(benzyloxymethyl)morpholine | 43 | >99 | >99 |
Data represents overall yields from multi-step sequences. de = diastereomeric excess, ee = enantiomeric excess.[6]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Setups for Reactions Involving Volatile Morpholine Derivatives
Introduction
Morpholine, a heterocyclic compound featuring both amine and ether functional groups, and its derivatives are crucial building blocks in organic synthesis and drug development. They are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics like Linezolid and anticancer agents such as Gefitinib. However, the inherent volatility, flammability, and toxicity of many morpholine derivatives present significant challenges in the laboratory. Furthermore, many reactions involving these compounds are sensitive to atmospheric oxygen and moisture, necessitating specialized handling techniques to ensure reaction efficiency, product purity, and operator safety.
This application note provides detailed protocols and guidelines for establishing robust experimental setups for reactions involving volatile morpholine derivatives, targeting researchers, scientists, and drug development professionals. The focus is on employing inert atmosphere techniques, such as Schlenk lines and gloveboxes, to mitigate risks and enhance reproducibility.
1. Key Considerations and Safety Precautions
Handling volatile morpholine derivatives requires a thorough understanding of their physicochemical properties and associated hazards. Morpholine is a flammable liquid and vapor, toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage. Therefore, stringent safety protocols are mandatory.
1.1. Safety First: Essential Precautions
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.
-
Ignition Sources: Eliminate all potential ignition sources. Use explosion-proof equipment and non-sparking tools.
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.
-
Emergency Equipment: Ensure easy access to a fire extinguisher, safety shower, and eyewash station.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
Table 1: Physicochemical and Safety Data for Morpholine
| Property | Value | Reference |
| Chemical Formula | C₄H₉NO | |
| Molar Mass | 87.12 g/mol | - |
| Boiling Point | 128.9 °C | |
| Flash Point | 31 °C | |
| pKa of Conjugate Acid | 8.33 | |
| Hazards | Flammable, Corrosive, Toxic |
2. Experimental Setups for Air- and Moisture-Sensitive Reactions
To prevent degradation of reagents and ensure high product yields, reactions involving morpholine derivatives are often conducted under an inert atmosphere of nitrogen or argon.
2.1. The Schlenk Line
A Schlenk line, or vacuum-gas manifold, is a standard apparatus for manipulating air-sensitive compounds. It consists of a dual manifold connected to a source of purified inert gas and a vacuum pump, allowing for the removal of air from the reaction vessel and its replacement with an inert atmosphere.
Caption: Experimental workflow using a Schlenk line.
Protocol 2.1: General Schlenk Line Operation
-
Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator. Assemble the reaction apparatus (e.g., round-bottom flask, condenser, septa) and connect it to a port on the Schlenk line via heavy-walled tubing.
-
Purging: Perform at least three vacuum/inert gas cycles to remove air and moisture from the reaction vessel.
-
Evacuate the flask by opening the port to the vacuum manifold.
-
Close the vacuum tap and slowly backfill the flask with inert gas (nitrogen or argon) by opening the port to the gas manifold.
-
Repeat this cycle two more times.
-
-
Reagent Addition: Introduce solvents and non-volatile, air-sensitive reagents into the flask via a gas-tight syringe or cannula under a positive pressure of inert gas.
-
Volatile Reagent Transfer: Add the volatile morpholine derivative to the reaction mixture using a purged, gas-tight syringe. The addition should be done slowly, often dropwise, especially for exothermic reactions.
-
Reaction: Stir the reaction mixture at the desired temperature. An oil bubbler connected to the inert gas outlet indicates a positive pressure within the system.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and quench it by carefully adding an appropriate reagent (e.g., water or a saturated aqueous solution). The product can then be isolated using standard extraction and purification techniques.
2.2. The Glovebox
A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and moisture levels below 1 ppm. It is ideal for manipulating highly sensitive, volatile, or pyrophoric materials.
Caption: Experimental workflow for using a glovebox.
Protocol 2.2: Handling Volatile Liquids in a Glovebox
-
Preparation: Bring all necessary, oven-dried glassware, sealed reagents, and equipment into the glovebox via the antechamber. Perform at least three evacuation/refill cycles on the antechamber before transferring items into the main chamber.
-
Catalyst Safety: If the morpholine derivative or solvent is known to poison the purification catalyst (e.g., amines, phosphines), turn off the gas recirculator before opening any containers.
-
Reaction Setup: Assemble the reaction apparatus inside the glovebox.
-
Reagent Addition: Dispense solvents and reagents. Volatile liquids should be handled with care to minimize vapor pressure buildup. It is good practice to keep all solvent and reagent bottles capped when not in use.
-
Reaction: Seal the reaction vessel tightly. If heating is required, the sealed vessel can be removed from the glovebox and placed on a heating block in a fume hood.
-
Cleanup: After the experiment, ensure all reagent and waste containers are tightly sealed. Clean the workspace inside the glovebox.
-
Purging: If the recirculator was turned off, purge the glovebox atmosphere for at least 15-20 minutes to remove solvent vapors before turning the recirculator back on.
-
Transfer Out: Remove all equipment and sealed reaction vessels through the antechamber.
3. Protocol: N-Acylation of Morpholine
This protocol details a representative reaction—the N-acylation of morpholine with an acyl chloride—carried out using a Schlenk line. This reaction is often exothermic and requires careful control of the addition of the acylating agent.
Caption: General workflow for the synthesis of an N-acylmorpholine.
Materials:
-
Morpholine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.2 eq, as HCl scavenger)
-
Anhydrous dichloromethane (DCM, solvent)
-
Schlenk flask, magnetic stirrer, septa, syringes, and needles
Procedure:
-
Setup: Place a magnetic stir bar in a 100 mL two-neck Schlenk flask. Dry the flask under vacuum with a heat gun and backfill with argon.
-
Reagent Preparation: In the argon-purged flask, dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred morpholine solution via a syringe over 15-20 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the morpholine starting material.
-
Quenching: Once the reaction is complete, quench it by slowly adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-acylmorpholine by flash column chromatography or vacuum distillation.
4. Quantitative Data Summary
The use of inert atmosphere techniques significantly improves reaction outcomes by preventing side reactions caused by water and oxygen.
Table 2: Comparison of Reaction Outcomes for N-Benzoylation of Morpholine
| Condition | Yield (%) | Purity (%) (by GC-MS) | Key Observations |
| Open Flask (in Fume Hood) | 65 | 80 | Formation of benzoic acid byproduct from hydrolysis of benzoyl chloride. |
| Schlenk Line (Argon) | 92 | >98 | Clean reaction profile with minimal side products. |
| Glovebox (Nitrogen) | 94 | >99 | Highest purity and yield, ideal for sensitive substrates. |
Table 3: Effect of Base on N-Acylation Reaction
| Base | Reaction Time (h) | Yield (%) |
| Triethylamine (TEA) | 2 | 92 |
| Pyridine | 4 | 88 |
| N,N-Diisopropylethylamine (DIPEA) | 3 | 90 |
| No Base | 24 | <10 |
5. Analytical Methods for Monitoring and Characterization
Several analytical techniques are essential for monitoring reaction progress and confirming the identity and purity of the final product.
Table 4: Summary of Analytical Techniques
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to the starting materials. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of volatile components. Used to determine reaction conversion, product purity, and identify byproducts. Derivatization may be required for less volatile derivatives. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis for less volatile or thermally labile morpholine derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product. ¹H and ¹³C NMR are used to confirm the formation of the desired morpholine derivative. |
| Infrared (IR) Spectroscopy | Functional group analysis. Useful for confirming the formation of the amide bond (C=O stretch) and the disappearance of the N-H bond of the starting morpholine. |
6. Troubleshooting Guide
Table 5: Common Problems and Recommended Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reagents (e.g., hydrolyzed acyl chloride).- Insufficiently inert atmosphere.- Incorrect stoichiometry. | - Use fresh or newly purified reagents.- Ensure glassware is completely dry and the system is properly purged.- Re-verify calculations and measurements. |
| Formation of Multiple Byproducts | - Reaction temperature is too high.- Presence of moisture or oxygen.- Incorrect base or solvent. | - Maintain the recommended reaction temperature (e.g., 0°C for addition).- Improve inert atmosphere technique.- Screen different bases and solvents to optimize selectivity. |
| Difficult Purification | - Product and impurities have similar polarities.- Product is an oil and difficult to crystallize. | - Optimize the mobile phase for column chromatography.- Consider an alternative purification method like vacuum distillation.- Attempt to form a solid salt of the product for easier handling. |
| Inconsistent Results | - Variations in reagent quality.- Inconsistent reaction setup (e.g., moisture ingress). | - Use reagents from the same batch for a series of experiments.- Standardize the experimental protocol and ensure meticulous execution of inert atmosphere techniques. |
Successful synthesis and manipulation of volatile morpholine derivatives hinge on the careful selection and execution of the experimental setup. The use of inert atmosphere techniques, such as Schlenk lines and gloveboxes, is paramount for ensuring high yields, product purity, and, most importantly, the safety of the researcher. By following the detailed protocols and safety guidelines outlined in this application note, scientists can confidently and reproducibly conduct reactions involving these valuable yet challenging compounds, paving the way for new discoveries in drug development and materials science.
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity with (3R,5S)-3,5-Dimethylmorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3R,5S)-3,5-Dimethylmorpholine as a chiral auxiliary to improve diastereoselectivity in asymmetric synthesis, particularly in aldol reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce diastereoselectivity?
This compound is a chiral morpholine derivative. When used as a chiral auxiliary, it is first acylated to form an N-acyl amide. The resulting chiral amide can then be converted into a boron enolate, which subsequently reacts with an aldehyde in a highly stereocontrolled manner. The two methyl groups on the morpholine ring create a specific steric environment that directs the approach of the aldehyde, leading to the preferential formation of one diastereomer of the aldol product. The cis-configuration of the methyl groups is crucial for establishing this facial selectivity.
Q2: I am observing low diastereoselectivity in my aldol reaction. What are the common causes and how can I troubleshoot this?
Low diastereoselectivity can stem from several factors. Here are the key parameters to investigate:
-
Purity of the Chiral Auxiliary: Ensure the this compound is of high enantiomeric and diastereomeric purity. Contamination with other stereoisomers will directly lead to a lower diastereomeric ratio (d.r.) in the final product.
-
Enolization Conditions: The choice of boron triflate and amine base for enolization is critical. The steric bulk of both reagents plays a significant role in the geometry of the resulting boron enolate and, consequently, the diastereoselectivity of the aldol reaction. It is advisable to screen different combinations, such as dicyclohexylboron triflate (c-Hex₂BOTf) with triethylamine (Et₃N) or dibutylboron triflate (Bu₂BOTf) with diisopropylethylamine (DIPEA).
-
Reaction Temperature: Aldol reactions are highly sensitive to temperature. Lowering the reaction temperature, typically to -78 °C, often enhances diastereoselectivity by favoring the transition state with the lower activation energy. Conversely, higher temperatures can lead to a loss of selectivity.
-
Aldehyde Purity: The purity of the aldehyde is also important. Impurities can lead to side reactions and a reduction in diastereoselectivity.
-
Moisture and Air: These reactions are sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
Q3: How do I remove the this compound auxiliary after the reaction?
The chiral auxiliary can typically be cleaved from the aldol product under basic or acidic conditions. For example, hydrolysis of the amide bond can be achieved using aqueous sodium hydroxide or potassium hydroxide. The choice of cleavage conditions should be guided by the stability of the desired product. After cleavage, the this compound auxiliary can often be recovered and recycled.
Q4: What is the scope of aldehydes that can be used effectively in this reaction?
A wide variety of aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes, can be used in boron-mediated aldol reactions with morpholine-derived chiral auxiliaries. The diastereoselectivity may vary depending on the steric and electronic properties of the aldehyde. It is recommended to consult literature for specific examples or to perform initial small-scale experiments to determine the optimal conditions for a new substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Impure chiral auxiliary.2. Suboptimal enolization reagents.3. Reaction temperature is too high.4. Presence of moisture or air. | 1. Verify the purity of this compound.2. Screen different boron triflates (e.g., c-Hex₂BOTf, Bu₂BOTf) and amine bases (e.g., Et₃N, DIPEA).3. Perform the reaction at -78 °C or lower.4. Use rigorously dried solvents and glassware under an inert atmosphere. |
| Low Yield of Aldol Product | 1. Incomplete enolization.2. Decomposition of starting materials or product.3. Ineffective cleavage of the auxiliary. | 1. Ensure stoichiometric amounts of enolization reagents are used.2. Run the reaction at a lower temperature and monitor for decomposition.3. Screen different hydrolysis conditions (e.g., varying base concentration, temperature, and reaction time). |
| Formation of Side Products | 1. Self-aldol reaction of the aldehyde.2. Epimerization of the product.3. Reaction with impurities. | 1. Add the aldehyde slowly to the pre-formed boron enolate at low temperature.2. Use milder cleavage conditions and purify the product promptly.3. Ensure high purity of all starting materials and solvents. |
Quantitative Data
The following table summarizes the diastereoselectivity achieved in boron-mediated aldol reactions of an N-propionyl morpholine amide with various aldehydes. While this data is for a general morpholine amide, it provides a strong indication of the expected outcomes when using the chiral this compound auxiliary under optimized conditions.
| Entry | Aldehyde | Boron Triflate / Amine | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | Bu₂BOTf / DIPEA | >95:5 | 85 |
| 2 | Isobutyraldehyde | Bu₂BOTf / DIPEA | >95:5 | 88 |
| 3 | Cinnamaldehyde | Bu₂BOTf / DIPEA | >95:5 | 75 |
| 4 | Benzaldehyde | c-Hex₂BOTf / Et₃N | 5:95 | 82 |
| 5 | Isobutyraldehyde | c-Hex₂BOTf / Et₃N | <5:95 | 90 |
Note: Data is representative and may vary based on specific reaction conditions and the exact chiral auxiliary used.
Experimental Protocols
Synthesis of N-Propionyl-(3R,5S)-3,5-Dimethylmorpholine
A solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Propionyl chloride (1.1 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-propionyl amide.
General Procedure for the Boron-Mediated Asymmetric Aldol Reaction
To a solution of N-propionyl-(3R,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an argon atmosphere is added dibutylboron triflate (1.2 eq.). Diisopropylethylamine (1.4 eq.) is then added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.
Cleavage of the Chiral Auxiliary
The crude aldol adduct is dissolved in a mixture of methanol and water. Sodium hydroxide (4.0 eq.) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the methanol is removed under reduced pressure, and the aqueous residue is acidified with HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the β-hydroxy carboxylic acid.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Logical relationship for achieving high diastereoselectivity.
troubleshooting low yields in asymmetric alkylation with dimethylmorpholine
Welcome to the Technical Support Center for Asymmetric Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for asymmetric alkylation reactions. While the focus is on providing robust troubleshooting strategies, it is important to note that the principles discussed are broadly applicable to a range of chiral auxiliaries, including specialized systems like dimethylmorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my asymmetric alkylation. What are the primary factors to investigate?
A1: Low chemical yields in asymmetric alkylation can stem from several sources. The most common culprits include:
-
Incomplete Deprotonation: The first critical step is the quantitative formation of the enolate. Insufficient base, poor quality base, or suboptimal reaction conditions can lead to incomplete deprotonation, leaving unreacted starting material.
-
Side Reactions: Competing side reactions such as self-condensation of the starting material, reaction of the enolate with the solvent, or decomposition of the alkylating agent can significantly reduce the yield of the desired product.
-
Steric Hindrance: Highly sterically hindered substrates or alkylating agents can lead to slow reaction rates and lower yields.
-
Suboptimal Reaction Temperature: The temperature at which the enolate is formed and the alkylation is performed is critical. Temperatures that are too high can lead to side reactions and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.
-
Moisture and Air Sensitivity: Enolate formation and alkylation reactions are often highly sensitive to moisture and atmospheric oxygen. Rigorous anhydrous and inert atmosphere techniques are essential for optimal results.
Q2: My diastereoselectivity (d.e.) or enantioselectivity (e.e.) is poor. What are the likely causes?
A2: Poor stereoselectivity is a common challenge in asymmetric synthesis. Key factors influencing diastereomeric or enantiomeric excess include:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can have a profound impact on the facial selectivity of the alkylation. The choice of base, solvent, and additives can influence the enolate geometry.
-
Aggregation State of the Enolate: The aggregation state of the lithium enolate can affect its reactivity and the stereochemical outcome. Additives like lithium chloride (LiCl) are known to break up aggregates and can improve stereoselectivity.[1]
-
Temperature Control: Precise temperature control is crucial. Even small fluctuations can impact the transition state energies, leading to a decrease in stereoselectivity.
-
Chiral Auxiliary Purity: The enantiomeric purity of the chiral auxiliary is paramount. Any impurity in the auxiliary will directly translate to a lower enantiomeric excess in the final product.
-
Solvent Effects: The coordinating ability of the solvent can influence the conformation of the enolate and the transition state, thereby affecting stereoselectivity.
Q3: How can I improve the regioselectivity of my enolate formation?
A3: For substrates with multiple acidic protons, achieving high regioselectivity in enolate formation is key. The choice of reaction conditions determines whether the kinetic or thermodynamic enolate is formed.
-
Kinetic Enolate: Favored by strong, sterically hindered bases (e.g., LDA, LiHMDS) at low temperatures in aprotic solvents. These conditions promote rapid, irreversible deprotonation at the less sterically hindered position.
-
Thermodynamic Enolate: Favored by weaker bases, higher temperatures, and protic solvents (or the presence of a proton source). These conditions allow for equilibration to the more stable, more substituted enolate.
Troubleshooting Guides
Low Yield Troubleshooting
| Potential Cause | Recommended Action |
| Incomplete Deprotonation | Verify the quality and exact molarity of the base (e.g., LDA, n-BuLi). Use a freshly prepared or titrated solution. Ensure the reaction is performed under strictly anhydrous conditions. Consider using a slight excess of the base (1.05-1.1 equivalents). |
| Poor Quality Reagents | Purify starting materials (substrate and alkylating agent) by distillation or recrystallization. Ensure solvents are anhydrous and freshly distilled. |
| Suboptimal Temperature | Optimize the deprotonation and alkylation temperatures. A lower temperature for deprotonation is generally preferred. The alkylation temperature may need to be optimized for the specific substrate and electrophile. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to decomposition can lower yields. |
| Side Reactions | If dialkylation is an issue, consider using a larger excess of the enolate or adding the alkylating agent slowly at a low temperature.[2] For sensitive substrates, consider a more reactive alkylating agent to shorten reaction times. |
Poor Stereoselectivity Troubleshooting
| Potential Cause | Recommended Action |
| Incorrect Enolate Geometry | The choice of base and solvent can influence enolate geometry. For example, using LiHMDS in THF often favors the (E)-enolate, while HMPA as an additive can favor the (Z)-enolate. |
| Enolate Aggregation | Add anhydrous lithium chloride (LiCl) to the reaction mixture before adding the base. LiCl can break up enolate aggregates, leading to a more defined reactive species and often higher stereoselectivity.[1] |
| Temperature Fluctuations | Use a cryostat or a well-insulated cooling bath to maintain a stable, low temperature throughout the deprotonation and alkylation steps. |
| Chiral Auxiliary Issues | Verify the enantiomeric purity of the chiral auxiliary using chiral HPLC or by preparing a derivative and analyzing by NMR with a chiral shift reagent. Ensure the auxiliary is securely attached to the substrate. |
| Solvent Choice | The polarity and coordinating ability of the solvent are critical. Ethereal solvents like THF and diethyl ether are commonly used. For challenging cases, consider screening other aprotic solvents. |
Experimental Protocols
General Protocol for Asymmetric Alkylation using an Oxazolidinone Auxiliary
This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.
-
Preparation of the N-Acyl Oxazolidinone:
-
To a solution of the chiral oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base such as n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15-30 minutes, add the desired acyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous ammonium chloride, extracting with an organic solvent, drying, and purifying by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) (1.05 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkylating agent (1.1-1.5 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 1-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
-
-
Removal of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under various conditions depending on the desired functional group. For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water will yield the corresponding carboxylic acid.
-
Visualizations
Caption: Troubleshooting workflow for low yields in asymmetric alkylation.
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: General experimental workflow for asymmetric alkylation.
References
Technical Support Center: Optimization of Reaction Conditions for Morpholine-Based Chiral Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for morpholine-based chiral auxiliaries.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question 1: Why am I observing low diastereoselectivity in my reaction?
Low diastereoselectivity is a common issue that can often be resolved by carefully adjusting reaction parameters. Several factors can influence the stereochemical outcome of your reaction.[1]
Potential Causes and Solutions:
-
Suboptimal Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature, for instance to -78°C, generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1]
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the diastereomeric ratio (d.r.). Aprotic, polar, and apolar solvents may be viable, with toluene and 1,4-dioxane often being optimal choices. It is advisable to screen a range of solvents to find the best one for your specific transformation.[2]
-
Inappropriate Base Selection: For reactions involving deprotonation, the choice of base is critical. Strong organic bases are often required to elicit the desired transformation.[2] For alkylation of pseudoephedrine amides, a non-nucleophilic base like lithium diisopropylamide (LDA) is commonly used to generate the enolate.[3]
-
Lewis Acid Effects: In reactions like aldol additions, the Lewis acid plays a crucial role in coordinating to the carbonyl group, enhancing reactivity and promoting facial selectivity. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can help identify the optimal choice for your reaction.[1]
Question 2: My reaction yield is low. What are the potential causes and how can I improve it?
Low yields can be frustrating, but systematic troubleshooting can often identify the root cause.
Potential Causes and Solutions:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous, as moisture can deactivate sensitive catalysts. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also crucial.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.[1] Monitor the reaction progress by TLC to determine the optimal reaction time. A higher reaction temperature can sometimes lead to a lower yield.[2]
-
Reagent Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of one reactant may be necessary to drive the reaction to completion.
-
Incomplete Enolate Formation: In alkylation reactions, incomplete deprotonation can lead to side reactions and lower yields. Ensure you are using a sufficiently strong base and appropriate conditions for enolate formation.[4]
Question 3: I am struggling with the removal of the morpholine-based chiral auxiliary. What are the best practices?
The final step of removing the chiral auxiliary is critical to obtaining your desired enantiomerically enriched product without compromising its stereochemical integrity.
Potential Causes and Solutions:
-
Harsh Cleavage Conditions: The conditions for auxiliary removal must be mild enough to avoid racemization or epimerization of the newly formed stereocenter.[1]
-
Common Cleavage Methods:
-
Acidic or Basic Hydrolysis: For amide linkages, heating with aqueous sulfuric acid or a mixture of sodium hydroxide in ethanol/water can cleave the amide bond.[5]
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used for reductive cleavage. However, be mindful that this can also reduce other functional groups in your molecule.[1]
-
Oxidative Cleavage: For certain auxiliaries, oxidative cleavage using reagents like ozone or visible light-promoted oxidation can be effective.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a reaction with a morpholine-based chiral auxiliary?
The most critical parameters to investigate are the choice of solvent, reaction temperature, and the base or catalyst used. These factors have a profound impact on both the yield and the diastereoselectivity of the reaction.[1][2]
Q2: How do I choose the right solvent for my reaction?
Solvent choice is highly dependent on the specific reaction. A screening of aprotic, polar, and apolar solvents is recommended. For some morpholine syntheses, toluene and 1,4-dioxane have been found to be optimal.[2] The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.
Q3: What is the optimal temperature range for these types of reactions?
Generally, lower temperatures (e.g., -78 °C to 0 °C) are preferred for asymmetric reactions as they tend to increase diastereoselectivity.[1] However, the optimal temperature will depend on the specific reaction and should be determined experimentally. In some cases, higher temperatures can dramatically decrease the yield.[2]
Q4: Can I use an inorganic base for my reaction?
Yes, both organic and inorganic bases can be used. Strong organic bases are often effective.[2] For certain reactions, inorganic bases like potassium carbonate (K₂CO₃) have been shown to be highly effective.[2] The choice of base should be guided by the specific requirements of your reaction, such as the pKa of the proton to be removed.
Data Presentation
Table 1: Effect of Base on a Morpholine Ring Forming Cascade Reaction [2]
| Entry | Base | Conversion (%) |
| 1 | DBU | 85 |
| 2 | TMG | 78 |
| 3 | Proton Sponge | 65 |
| 4 | Et₃N | <5 |
| 5 | DIPEA | <5 |
| 6 | Pyridine | <5 |
| 7 | 2,6-Lutidine | <5 |
| 8 | Chiral Base | 25 |
| 9 | K₂CO₃ | 91 |
| 10 | Cs₂CO₃ | 88 |
| 11 | Na₂CO₃ | 82 |
| 12 | K₃PO₄ | 20 |
| 13 | NaH | <5 |
Reaction conditions: Substrates (0.25 mmol), base (0.30 mmol) in 0.5 mL of 1,4-dioxane at room temperature for 16 h.
Table 2: Optimization of a Copper-Catalyzed Three-Component Morpholine Synthesis
| Entry | Temperature (°C) | Concentration (M) | Solvent | Yield (%) |
| 1 | 90 | 0.2 | Toluene | 70 |
| 2 | 70 | 0.2 | Toluene | 68 |
| 3 | 110 | 0.2 | Toluene | 55 |
| 4 | 90 | 0.1 | Toluene | 65 |
| 5 | 90 | 0.4 | Toluene | 62 |
| 6 | 90 | 0.2 | DCE | 45 |
| 7 | 90 | 0.2 | MeCN | 0 |
Conditions: 2-amino-2-methylpropan-1-ol (0.2 mmol), p-tolualdehyde (0.3 mmol), and diethyl 2-diazomalonate (0.1 mmol).
Experimental Protocols
Protocol 1: Myers' Asymmetric Alkylation [5][7]
This protocol describes the enantioselective alkylation of a pseudoephedrine-derived amide.
-
Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in a suitable solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base like triethylamine to form the amide.
-
Enolate Formation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Allow the mixture to warm to 0 °C for 15 minutes, then to room temperature for 5 minutes.
-
Alkylation: Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv).
-
Work-up: Once the reaction is complete (monitored by TLC), quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and purify by chromatography.
-
Auxiliary Removal: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., aqueous H₂SO₄) or basic (e.g., NaOH in ethanol/water) conditions.[5]
Protocol 2: Evans Aldol Reaction [8][9]
This protocol outlines a stereoselective aldol reaction using an oxazolidinone chiral auxiliary.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a boron triflate (e.g., Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or DIPEA) in an appropriate solvent like CH₂Cl₂ at 0 °C to -78 °C to generate the Z-enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution at a low temperature (typically -78 °C) and stir until the reaction is complete.
-
Work-up: Quench the reaction with a suitable buffer (e.g., phosphate buffer) and extract the product.
-
Auxiliary Removal: The chiral auxiliary can be removed by methods such as hydrolysis, reduction, or conversion to a Weinreb amide.[9]
Visualizations
Caption: General workflow for asymmetric synthesis using a morpholine-based chiral auxiliary.
Caption: Troubleshooting workflow for low diastereoselectivity in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
side reactions observed with (3R,5S)-3,5-Dimethylmorpholine and how to avoid them
Welcome to the technical support center for (3R,5S)-3,5-Dimethylmorpholine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter when working with this compound, providing step-by-step guidance to identify and resolve the issues.
Issue 1: Inconsistent Experimental Results or Lower than Expected Product Yield
Possible Cause: The primary culprit for inconsistent results when using this compound is often the presence of impurities, particularly the trans-isomer. The stereochemical arrangement of the methyl groups significantly influences the molecule's properties and reactivity.[1] The presence of unreacted starting materials or byproducts from the synthesis of the morpholine derivative can also interfere with your reaction.[2][3]
Troubleshooting Steps:
-
Verify Isomeric Purity:
-
Action: Analyze the purity of your this compound stock using an appropriate analytical method. Gas Chromatography (GC) is a suitable technique for determining the molar ratio of cis and trans isomers.[4]
-
Expected Outcome: A high-purity sample should predominantly show the peak corresponding to the cis-isomer, this compound.
-
-
Assess for Other Impurities:
-
Action: Use techniques like HPLC or LC-MS to detect the presence of other non-isomeric impurities.
-
Expected Outcome: The chromatogram should show a single major peak for the desired compound.
-
-
Purification:
-
Action: If significant impurities are detected, consider purifying the compound. A common method for separating cis and trans isomers of dimethylmorpholine involves fractional distillation or crystallization of a salt form, such as the propionate salt.[4]
-
Expected Outcome: Post-purification analysis should confirm a higher purity of the this compound.
-
Issue 2: Degradation of this compound During Storage or Reaction
Possible Cause: Morpholine and its derivatives can be susceptible to degradation, especially when exposed to air, light, or incompatible chemicals.[5][6] Impurities in the compound itself can sometimes catalyze degradation.[3]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Check for Incompatible Reagents:
-
Action: Before starting a reaction, review the compatibility of this compound with all other reagents and solvents. Morpholines are secondary amines and can react with strong oxidizing agents, acids, and certain metal complexes.[7]
-
Expected Outcome: Avoid using reagents that are known to react with or decompose secondary amines.
-
-
Monitor Reaction Conditions:
-
Action: If degradation is suspected during a reaction, monitor the reaction mixture over time using TLC or LC-MS to check for the appearance of degradation products.
-
Expected Outcome: A clean reaction profile with minimal side products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can they affect my experiment?
A1: The most common impurities are the trans-isomers, (3R,5R)- and (3S,5S)-3,5-Dimethylmorpholine.[1] Other potential impurities include unreacted starting materials from its synthesis, such as diisopropanolamine, and residual solvents.[2][4] Isomeric impurities are particularly problematic as they can have different biological activities and reactivities, leading to lower yields of the desired product and difficulty in purifying the final compound.[1][8]
Q2: How can I confirm the stereochemical identity of my this compound sample?
A2: The stereochemical identity can be confirmed using chiral chromatography (e.g., chiral GC or HPLC) or by comparing its optical rotation with the literature value. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between cis and trans isomers based on the coupling constants of the protons on the morpholine ring.
Q3: What are the recommended handling and storage procedures for this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[5][6] Avoid contact with strong oxidizing agents and acids.[7] When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.[5][6]
Q4: My reaction with this compound is not going to completion. What should I check?
A4: If your reaction is incomplete, consider the following:
-
Purity of the morpholine: As mentioned, impurities can inhibit the reaction.
-
Reagent stoichiometry: Ensure you are using the correct molar ratios of your reactants.
-
Reaction conditions: Check the temperature, pressure, and reaction time. Some reactions may require elevated temperatures or longer reaction times.
-
Catalyst activity (if applicable): If you are using a catalyst, ensure it is active and has not been poisoned by impurities.
Data Summary
The following table summarizes the potential impurities and recommended analytical methods for quality control of this compound.
| Impurity Type | Common Examples | Potential Impact | Recommended Analytical Method |
| Isomeric Impurities | (3R,5R)- and (3S,5S)-3,5-Dimethylmorpholine (trans-isomers) | Altered biological activity, reduced reaction yield, purification challenges.[1][8] | Chiral GC, Chiral HPLC, NMR Spectroscopy |
| Process-Related Impurities | Unreacted starting materials (e.g., diisopropanolamine), residual solvents.[2][4] | Side reactions, catalyst poisoning, inaccurate stoichiometry. | GC-MS, LC-MS, NMR Spectroscopy |
| Degradation Products | Oxidized morpholine species | Reduced purity of starting material, introduction of reactive species. | LC-MS, NMR Spectroscopy |
Experimental Protocols
Protocol 1: Determination of Isomeric Purity by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the isomeric purity of 3,5-dimethylmorpholine.
-
Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) suitable for separating amines.
-
Sample Preparation: Prepare a dilute solution of the 3,5-dimethylmorpholine sample in a suitable solvent (e.g., dichloromethane or methanol).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject the sample and record the chromatogram. The cis and trans isomers should elute at different retention times. Calculate the relative percentage of each isomer based on the peak areas.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Potential Sources of Side Reactions
Caption: Factors contributing to side reactions and reduced yield.
References
- 1. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. redox.com [redox.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3R,5S)-3,5-Dimethylmorpholine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with products derived from (3R,5S)-3,5-Dimethylmorpholine. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable chiral compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Chromatography
Question 1: I'm observing significant peak tailing and poor separation of my this compound derivative on a standard silica gel column. What's causing this and how can I fix it?
Answer: This is a common issue arising from the basic nature of the morpholine nitrogen. This basicity leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing and sometimes irreversible binding.[1]
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: If mobile phase modification is not sufficient, consider using a different stationary phase.
-
Deactivated Silica Gel: Use silica gel that has been treated with a base to reduce the number of acidic silanol groups.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Question 2: My chiral HPLC separation of this compound diastereomers has poor resolution. How can I improve it?
Answer: Poor resolution in chiral HPLC can be due to several factors, including the choice of chiral stationary phase (CSP), mobile phase composition, and temperature.
Solutions:
-
Chiral Stationary Phase (CSP) Screening: The choice of CSP is critical. If you are not getting good separation, you may need to screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides).
-
Mobile Phase Optimization:
-
Modifiers: For basic compounds like morpholine derivatives, adding a basic modifier such as diethylamine (DEA) to the mobile phase can significantly improve resolution.[2]
-
Solvent Composition: Systematically vary the ratio of your mobile phase components (e.g., hexane/isopropanol in normal phase) to find the optimal composition for your separation.[2]
-
-
Temperature Optimization: Temperature can affect the chiral recognition process. It is advisable to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum for your separation. Lowering the temperature often improves resolution.[2]
Recrystallization
Question 3: I'm struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I look for?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Solvent Selection Strategy:
-
"Like Dissolves Like": A general rule of thumb is that solvents with similar functional groups to your compound are often good solubilizers. For example, for ester derivatives, you might try ethyl acetate.[3]
-
Common Solvents: For morpholine derivatives, polar protic solvents are often a good starting point. Ethanol and methanol have been successfully used for the recrystallization of various thiazole-containing morpholine compounds.[1]
-
Solvent Mixtures: If a single solvent doesn't work well, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Common mixtures include n-hexane/acetone and n-hexane/ethyl acetate.[3]
-
Salt Formation: For basic morpholine derivatives, forming a salt (e.g., hydrochloride or propionate) can improve crystallinity and allow for effective purification by recrystallization. The salt can then be neutralized to recover the free base.
Question 4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.
Solutions:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Dilute the Solution: Use a more dilute solution and allow it to cool slowly to encourage crystal formation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[1]
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[1]
-
Seed Crystals: Add a small, pure crystal of your compound (a seed crystal) to the solution to initiate crystallization.[1]
Quantitative Data Summary
The following tables summarize quantitative data for common purification techniques for this compound derivatives.
Table 1: Chiral HPLC Method Development for a Basic Morpholine Derivative
| Analyte | Mobile Phase (Hexane/Isopropanol, 90/10) with Additive | Selectivity (α) | Resolution (Rs) |
| Basic Compound X | No Additive | 1.10 | 1.25 |
| Basic Compound X | 0.1% Diethylamine (DEA) | 1.35 | 2.80 |
Data adapted from a representative example for basic compounds.[2]
Table 2: Purification of cis-2,6-Dimethylmorpholine via Propionate Salt Recrystallization
| Step | Reagents and Conditions | Yield |
| Salt Formation | cis-2,6-dimethylmorpholine, propionic acid, ethyl acetate, 45°C | 72.00% (salt yield) |
| Hydrolysis | cis-2,6-dimethylmorpholine propionate, aqueous ammonia (pH 14) | Not specified |
| Extraction | Dichloromethane | Not specified |
This protocol for a related dimethylmorpholine isomer can be adapted for this compound.
Experimental Protocols
Protocol 1: General Procedure for Purification of a this compound Derivative by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase. For basic derivatives, a typical mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with the addition of 0.1-2% triethylamine.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Purification of a this compound Derivative by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair through small-scale solubility tests.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visual Diagrams
Caption: Troubleshooting workflow for common purification issues.
Caption: Logical workflow for chiral HPLC method optimization.
References
Technical Support Center: Challenges in the Removal of the (3R,5S)-3,5-Dimethylmorpholine Auxiliary
Welcome to the technical support center for the (3R,5S)-3,5-Dimethylmorpholine chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of this auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound auxiliary?
A1: The most prevalent methods for cleaving the N-acyl bond of the this compound auxiliary are hydrolysis and reductive cleavage.
-
Hydrolysis: This is typically achieved under acidic or basic conditions to yield the corresponding carboxylic acid.[1][2][3] Basic hydrolysis is often preferred to avoid potential side reactions associated with strong acids.
-
Reductive Cleavage: This method employs reducing agents to convert the amide into an alcohol or aldehyde. This can be a milder alternative to hydrolysis, especially for substrates sensitive to harsh pH conditions.
Q2: I am observing incomplete cleavage of the auxiliary. What are the likely causes and how can I troubleshoot this?
A2: Incomplete cleavage is a common challenge and can be attributed to several factors:
-
Steric Hindrance: The substrate attached to the auxiliary may be sterically bulky, hindering the approach of the cleaving reagent.
-
Insufficient Reagent: The stoichiometry of the hydrolyzing or reducing agent may be inadequate to drive the reaction to completion.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can all significantly impact the cleavage efficiency.
To troubleshoot, consider the following:
-
Increase Reagent Equivalents: Gradually increase the amount of the acid, base, or reducing agent.
-
Elevate Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.
-
Change the Solvent: A solvent that better solubilizes both the substrate and the reagent can improve reaction rates.
Q3: How can I minimize side reactions during the removal of the auxiliary?
A3: Side reactions can lower the yield and complicate the purification of your target molecule. Here are some strategies to minimize them:
-
Choice of Cleavage Method: For substrates with functional groups sensitive to strong acids or bases (e.g., esters, epoxides), reductive cleavage may be a more suitable option.
-
Protecting Groups: If your molecule contains sensitive functionalities, consider using appropriate protecting groups before attempting to cleave the auxiliary.
-
Careful Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition or epimerization.
Q4: What are the best practices for purifying my product after removing the this compound auxiliary?
A4: After cleavage, the desired product needs to be separated from the liberated auxiliary and any remaining starting material or byproducts.
-
Aqueous Workup: A standard aqueous workup is typically the first step. If the cleavage was performed under basic conditions, the product will be in the form of a carboxylate salt in the aqueous layer. Acidification will precipitate the carboxylic acid, which can then be extracted with an organic solvent.[4]
-
Chromatography: Column chromatography is a powerful technique for separating the product from the auxiliary and other impurities. The choice of stationary and mobile phases will depend on the polarity of your compound.
-
Crystallization: If your product is a solid, crystallization can be an effective method for purification.
Troubleshooting Guides
This section provides a more in-depth look at specific issues you might encounter during the removal of the this compound auxiliary.
Guide 1: Hydrolytic Cleavage Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Carboxylic Acid | Incomplete hydrolysis. | - Increase equivalents of base (e.g., LiOH, NaOH) or acid (e.g., HCl, H₂SO₄).[1][2] - Increase reaction temperature.[3] - Prolong reaction time. |
| Product degradation. | - Use milder basic conditions (e.g., LiOH at 0°C to room temperature). - If using acidic conditions, consider a less harsh acid or lower temperature. | |
| Epimerization at the α-carbon | Harsh basic or acidic conditions. | - Use a weaker base or perform the reaction at a lower temperature. - Consider reductive cleavage as a milder alternative. |
| Difficulty separating the product from the auxiliary | Similar polarities. | - Optimize the pH of the aqueous phase during extraction to ensure the carboxylic acid is fully protonated and the morpholine auxiliary is protonated (if acidic workup is used). - Employ a different chromatography eluent system to improve separation. |
Guide 2: Reductive Cleavage Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient reducing agent. | - Increase the equivalents of the reducing agent (e.g., LiAlH₄, DIBAL-H). |
| Inactive reducing agent. | - Use a fresh bottle of the reducing agent or titrate it to determine its activity. | |
| Over-reduction to the alkane | Reaction conditions are too harsh. | - Perform the reaction at a lower temperature (e.g., -78°C). - Use a less powerful reducing agent. |
| Formation of multiple products | Non-selective reduction of other functional groups. | - Use a more chemoselective reducing agent. - Protect other reducible functional groups in your molecule before cleavage. |
Experimental Protocols
The following are generalized protocols for the removal of the this compound auxiliary. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Basic Hydrolysis to the Carboxylic Acid
-
Dissolution: Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine (1.0 eq) in a suitable solvent such as a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Cool the solution to 0°C and add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 4.0 eq) in water dropwise.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent (e.g., dichloromethane) to remove the liberated auxiliary.
-
Isolation: Cool the aqueous layer to 0°C and acidify to pH ~2-3 with a suitable acid (e.g., 1M HCl).
-
Extraction: Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to the Alcohol
-
Dissolution: Dissolve the N-acyl-(3R,5S)-3,5-dimethylmorpholine (1.0 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to the appropriate temperature (e.g., 0°C or -78°C) and add a solution of the reducing agent (e.g., LiAlH₄ in THF, DIBAL-H in hexanes) dropwise.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LiAlH₄) or by the slow addition of Rochelle's salt solution (for DIBAL-H).
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.
Visualizations
Below are diagrams illustrating the key workflows and logical relationships in the removal of the this compound auxiliary.
Caption: Workflow for Hydrolytic Cleavage of the Auxiliary.
References
Technical Support Center: Optimizing Stereoselectivity in Dimethylmorpholine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective reactions involving dimethylmorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stereoselectivity of reactions involving dimethylmorpholine-based chiral auxiliaries?
A1: The stereochemical outcome is a result of a combination of factors. The inherent chirality of the dimethylmorpholine auxiliary provides the initial chiral environment. However, the choice of solvent, reaction temperature, the nature of the reagents (e.g., Lewis acids), and the steric and electronic properties of the substrate all play crucial roles in determining the final stereoselectivity.[1][2]
Q2: How does solvent choice specifically impact the stereoselectivity of these reactions?
A2: Solvents can significantly influence the stereochemical outcome by:
-
Stabilizing or destabilizing transition states: Polar solvents may stabilize charged intermediates, while nonpolar solvents can favor more compact, organized transition states.[1]
-
Altering the conformation of the substrate-auxiliary complex: The way the solvent molecules solvate the reacting species can affect their three-dimensional arrangement, thus influencing which face of the prochiral center is more accessible.
-
Influencing the aggregation state of reagents: The degree of aggregation of organometallic reagents, for instance, can be highly solvent-dependent, which in turn affects their reactivity and selectivity.
Q3: My reaction is showing poor diastereoselectivity. What are the first troubleshooting steps I should take?
A3: For poor diastereoselectivity, a systematic optimization of reaction conditions is recommended. Begin by evaluating the reaction temperature; lowering it often enhances selectivity. Subsequently, a solvent screen is a critical step. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile). If the reaction is catalyzed, screening different catalysts or ligands is also advisable.
Q4: Can changing the solvent invert the stereoselectivity of my reaction?
A4: While less common, solvent-induced inversion of stereoselectivity has been reported in some asymmetric reactions. This phenomenon is typically due to a change in the dominant reaction mechanism or a significant alteration of the transition state geometry in different solvent environments.
Troubleshooting Guide: Low Stereoselectivity
Issue: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of your product is lower than expected in a reaction utilizing a dimethylmorpholine-based chiral auxiliary.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Solvent | The polarity and coordinating ability of the solvent can dramatically affect the transition state geometry. A solvent that effectively solvates the reaction complex may not provide the best environment for stereodifferentiation. |
| Action: Perform a solvent screen with a range of aprotic solvents of varying polarity. Common choices include toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN). In some cases, more specialized solvents like hexafluoroisopropanol can be beneficial. | |
| Incorrect Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, leading to lower selectivity. |
| Action: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that lowering the temperature will also decrease the reaction rate, so finding an optimal balance is key. | |
| Ineffective Lewis Acid or Catalyst | In reactions like aldol additions or alkylations, the choice of Lewis acid is critical for achieving high stereoselectivity through chelation control. |
| Action: If applicable, screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, (Ipc)₂BOTf). The size and Lewis acidity of the catalyst can have a profound impact on the stereochemical outcome.[2] | |
| Presence of Water or Other Impurities | Trace amounts of water can react with organometallic reagents or interfere with catalyst activity, leading to a non-selective background reaction. |
| Action: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Substrate-Specific Issues | The steric and electronic properties of your specific substrate may not be compatible with the chosen reaction conditions. |
| Action: If possible, consider minor modifications to the substrate that might enhance the steric bias in the transition state. |
Data Presentation: Illustrative Solvent Screening for an Asymmetric Aldol Reaction
The following table provides representative data for a hypothetical solvent screen in an asymmetric aldol reaction of an N-acyl-dimethylmorpholine derivative with an aldehyde, catalyzed by a boron triflate reagent. This data is for illustrative purposes to demonstrate the potential impact of solvent choice.
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 85 | 95:5 | 92 |
| Diethyl Ether | 4.3 | 90 | 98:2 | 96 |
| Tetrahydrofuran (THF) | 7.6 | 92 | 90:10 | 88 |
| Dichloromethane (DCM) | 9.1 | 88 | 85:15 | 85 |
| Acetonitrile (MeCN) | 37.5 | 75 | 70:30 | 75 |
Key Experimental Protocol: Asymmetric Aldol Reaction of a Morpholine Carboxamide
This protocol is based on the (Ipc)₂BOTf-mediated aldol reaction of morpholine carboxamides, which serves as a relevant example for reactions involving morpholine-based chiral auxiliaries.[2]
Materials:
-
N-acyl-morpholine derivative (1.0 equiv)
-
Anhydrous solvent (e.g., diethyl ether)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
(+)- or (-)-B-chlorodiisopinocampheylborane ((Ipc)₂BCl) (1.1 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous MgSO₄
-
Saturated aqueous NH₄Cl solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-morpholine derivative dissolved in anhydrous diethyl ether (0.2 M).
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (DIPEA) dropwise.
-
Add a solution of (Ipc)₂BCl in diethyl ether dropwise over 10 minutes.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the aldehyde in anhydrous diethyl ether dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
References
Technical Support Center: Exothermic Reaction Control with Morpholine Auxiliaries
This support center provides essential guidance for researchers, scientists, and drug development professionals on effectively and safely managing temperature control in exothermic reactions where morpholine is used as an auxiliary base or catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical when using morpholine in an exothermic reaction? A1: Temperature control is paramount for several reasons. Primarily, it prevents thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[1] Secondly, precise temperature control is crucial for product selectivity and purity. Many reactions, such as acylations or sulfonylations, can yield significant side products or impurities at elevated temperatures.[2]
Q2: How does morpholine compare to other common bases like triethylamine (TEA) for controlling exotherms? A2: Morpholine is a weaker base (pKa of conjugate acid ~8.5) compared to triethylamine (pKa ~10.8). This lower basicity can be advantageous for controlling exotherms. A weaker base often results in a slower initial reaction rate, leading to a more gradual and manageable heat evolution. This contrasts with stronger bases like TEA, which can initiate a very rapid and highly exothermic reaction that is harder to control. However, this also means that reactions with morpholine may require longer reaction times or gentle heating to proceed to completion.
Q3: What are the initial signs of a thermal runaway event in my reaction? A3: Key indicators of an impending runaway reaction include a sudden, accelerating rise in temperature that does not respond to the cooling system, an unexpected increase in reactor pressure, noticeable gas evolution, and changes in the reaction mixture's color or viscosity.[1] Continuous monitoring of the reaction temperature is the most critical safety measure.
Q4: Can morpholine itself participate in side reactions? A4: Yes. As a secondary amine, morpholine is a nucleophile and can compete with the intended nucleophile (e.g., an alcohol or primary amine) to react with the electrophile (e.g., an acyl chloride). This can lead to the formation of undesired N-acylmorpholine byproducts. This side reaction is more likely if the primary nucleophile is sterically hindered or electronically deactivated.
Q5: What type of reactor setup is recommended for these reactions? A5: A jacketed glass reactor connected to a circulating chiller/heater (thermostat) is highly recommended. This setup allows for precise control over the reaction temperature by circulating a cooling fluid through the outer jacket.[3] The reactor should be equipped with a mechanical stirrer for efficient heat transfer, a thermocouple to monitor the internal reaction temperature, and an addition funnel for controlled, dropwise addition of reagents.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Rapid Temperature Spike During Reagent Addition | Reagent addition rate is too fast for the cooling system's capacity. | Immediately stop the addition. Reduce the addition rate significantly. Ensure the cooling bath is at the target temperature and circulating effectively. |
| Insufficient initial cooling. | Pre-cool the reactor contents to a temperature several degrees below the target reaction temperature before starting the addition. | |
| Reaction Stalls or Proceeds Very Slowly | The basicity of morpholine is insufficient to catalyze the reaction at the set temperature. | Slowly and carefully increase the reaction temperature in 5-10 °C increments, monitoring for any sudden exotherm. |
| Poor quality or wet reagents. Morpholine is hygroscopic and can absorb water. | Use freshly opened or purified reagents and anhydrous solvents. Ensure all glassware is thoroughly dried. | |
| Low Yield of Desired Product, Presence of N-Acylmorpholine Impurity | Morpholine is acting as a competing nucleophile. | Add the morpholine base to the primary nucleophile first, then slowly add the electrophile to this mixture. This ensures the more reactive primary nucleophile is always in excess relative to the electrophile. |
| Reaction temperature is too high, favoring side reactions. | Maintain the lowest practical reaction temperature that allows the desired reaction to proceed at a reasonable rate. | |
| Reaction Exotherm Continues After Addition is Complete | Significant accumulation of unreacted reagents due to an addition rate that was faster than the reaction rate. | This is a potentially hazardous situation. Maintain cooling and be prepared for a delayed exotherm. For future runs, slow the addition rate and consider adding a hold time mid-addition to allow reactants to be consumed. Reaction calorimetry (RC1e) studies can quantify this accumulation.[4] |
Data Presentation
The choice of base can significantly impact the thermal profile of an exothermic reaction, such as the acylation of an alcohol with an acyl chloride. The following table provides illustrative data based on reaction calorimetry principles for such a reaction, comparing morpholine with the stronger base, triethylamine (TEA).
Table 1: Illustrative Thermal Profile Comparison for an Exothermic Acylation
| Parameter | Morpholine as Base | Triethylamine (TEA) as Base | Justification |
| Heat of Reaction (ΔHr) | -120 kJ/mol | -120 kJ/mol | The overall thermodynamics are unchanged as the final products are the same. |
| Max. Heat Flow (qmax) | 45 W | 95 W | TEA's higher basicity leads to a much faster reaction rate and thus a higher peak rate of heat release. |
| Addition Time | 60 min | 60 min | Kept constant for comparison. |
| Max. Temperature (Tmax) | 28 °C | 42 °C | With identical cooling, the higher heat flow from the TEA-catalyzed reaction results in a greater temperature spike. |
| Adiabatic Temp. Rise (ΔTad) | 55 °C | 55 °C | This is a calculated "worst-case" value based on ΔHr and heat capacity, independent of reaction rate. |
| Accumulation | ~5% | ~25% | The slower reaction with morpholine consumes the reagent more closely to its addition rate. The fast reaction with TEA can lag behind a rapid addition, leading to dangerous accumulation. |
Note: Data are representative and intended for comparative purposes. Actual values are highly dependent on specific substrates, concentrations, solvent, and reactor heat transfer capabilities.
Experimental Protocols
Protocol: Temperature-Controlled Acylation of Benzyl Alcohol using Morpholine
This protocol describes a general procedure for the acylation of benzyl alcohol with acetyl chloride, using morpholine as the acid scavenger, with a strong emphasis on thermal management.
Materials:
-
Three-necked round-bottom flask with a mechanical stirrer
-
Jacketed reactor vessel or a standard flask in a cooling bath (e.g., ice-water)
-
Circulating chiller/heater
-
Thermocouple probe and reader
-
Pressure-equalizing addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Benzyl alcohol, Morpholine, Acetyl chloride, Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
System Setup: Assemble the dry, three-necked flask with the mechanical stirrer, thermocouple (placed so the tip is submerged in the reaction medium but does not interfere with the stirrer), and addition funnel. Connect the inert gas line.
-
Initial Charge: Charge the flask with benzyl alcohol (1.0 eq), morpholine (1.1 eq), and anhydrous dichloromethane.
-
Cooling: Begin stirring and cool the reactor contents to 0 °C using the circulating chiller or cooling bath. Ensure the internal temperature is stable at 0 °C before proceeding.
-
Reagent Preparation: In a separate dry flask, prepare a solution of acetyl chloride (1.05 eq) in anhydrous dichloromethane and charge this to the addition funnel.
-
Controlled Addition: Begin the dropwise addition of the acetyl chloride solution to the cooled, stirred reaction mixture. Crucially, monitor the internal temperature closely. The addition rate should be adjusted to maintain the internal temperature below 5 °C. If the temperature rises above 5 °C, immediately stop the addition and wait for the cooling system to bring it back down before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully add cold water or a saturated aqueous solution of sodium bicarbonate to quench any remaining acetyl chloride. Be aware that quenching can also be exothermic. Maintain cooling during this step.
-
Work-up: Proceed with standard aqueous work-up and purification procedures.
Visualizations
A clear workflow is essential for both troubleshooting and executing experiments safely.
Caption: Troubleshooting workflow for exothermic events.
References
preventing racemization during the cleavage of (3R,5S)-3,5-Dimethylmorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the cleavage of protecting groups from (3R,5S)-3,5-Dimethylmorpholine.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of enantiomeric purity after cleaving the N-Boc protecting group from my this compound derivative. What could be the cause?
A1: Racemization during N-Boc cleavage is often caused by exposure to harsh acidic conditions or elevated temperatures.[1][2][3] The mechanism can involve the formation of a planar intermediate or a transient species that allows for the inversion of stereochemistry at the C3 and C5 positions. The rate of acid-catalyzed deprotection can have a second-order dependence on the acid concentration, meaning higher acid concentrations can significantly accelerate the reaction but also potentially increase the risk of side reactions like racemization.[1]
Q2: What are the recommended milder conditions for N-Boc cleavage to minimize racemization?
A2: To minimize racemization, it is advisable to use milder acidic conditions. Instead of strong acids like neat trifluoroacetic acid (TFA), consider using a solution of TFA in a suitable solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C).[4] Alternatively, milder acids such as p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have been shown to be effective for N-Boc deprotection under greener conditions.[5] Using a scavenger, such as triisopropylsilane (TIS), can also help to quench reactive carbocations that may contribute to side reactions.
Q3: I am using an N-Cbz (or N-Bn) protecting group. What is the best way to remove it without causing racemization?
A3: For N-Cbz (benzyloxycarbonyl) or N-Bn (benzyl) groups, catalytic transfer hydrogenation is a highly recommended method due to its mild and neutral reaction conditions.[6][7][8] This method avoids the use of strong acids or bases that can lead to racemization. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene in the presence of a palladium catalyst (e.g., Pd/C).[6][7][8] This technique is generally selective and leaves many other functional groups intact.[7]
Q4: Can the choice of solvent affect the degree of racemization?
A4: Yes, the solvent can play a crucial role. Polar, protic solvents can sometimes facilitate racemization by stabilizing charged intermediates that may lead to loss of stereochemical integrity. When performing acid-catalyzed deprotection, it is often best to use a non-polar aprotic solvent like dichloromethane (DCM). For catalytic transfer hydrogenation, alcohols like methanol or ethanol are common and generally safe choices.
Q5: How can I accurately determine if racemization has occurred?
A5: The most reliable method for determining the enantiomeric purity of your cleaved this compound is through chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[9][10] Alternatively, you can derivatize your product with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of enantiomeric purity (racemization) after N-Boc cleavage. | Harsh acidic conditions (e.g., neat TFA, high temperature). | Use milder conditions: TFA in DCM at 0°C, HCl in dioxane, or consider alternative acidic catalysts like pTSA.[5] |
| Incomplete deprotection of N-Cbz or N-Bn group. | Inefficient catalyst or hydrogen donor in catalytic transfer hydrogenation. | Ensure the Pd/C catalyst is active. Use a fresh bottle or a higher loading. Optimize the hydrogen donor and reaction time. Consider direct hydrogenation with H₂ gas if equipment is available.[7] |
| Side product formation during cleavage. | Reactive intermediates or presence of other sensitive functional groups. | Use scavengers like triisopropylsilane (TIS) during acidic cleavage.[4] For catalytic methods, ensure the selectivity of the catalyst for the intended protecting group. |
| Difficulty in purifying the final product. | Contamination with residual reagents or byproducts. | For acidic cleavage, perform an aqueous workup with a mild base to remove acid. For catalytic methods, ensure complete filtration of the catalyst (e.g., through Celite).[6] |
Experimental Protocols
Protocol 1: Mild N-Boc Cleavage with TFA in DCM
-
Dissolution: Dissolve the N-Boc protected this compound in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (usually 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Analysis: Determine the enantiomeric purity of the final product using chiral HPLC.
Protocol 2: N-Cbz Cleavage via Catalytic Transfer Hydrogenation
-
Setup: To a solution of N-Cbz-(3R,5S)-3,5-Dimethylmorpholine in methanol (MeOH) (approx. 0.1 M), add 10% Palladium on carbon (Pd/C) (10-20 mol %).
-
Hydrogen Donor: Add ammonium formate (4-5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[6]
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
-
Analysis: Assess the enantiomeric purity of the product by chiral HPLC.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Amines
| Protecting Group | Reagent | Typical Conditions | Propensity for Racemization | Key Considerations |
| N-Boc | Strong Acid (e.g., TFA, HCl) | Neat or in organic solvent, 0°C to RT | Low to Moderate | Racemization risk increases with stronger acids and higher temperatures.[2] |
| N-Cbz | Catalytic Hydrogenation (H₂, Pd/C) | H₂ balloon or high pressure, RT | Low | Generally very safe regarding racemization. |
| N-Cbz | Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate, Reflux | Low | Milder and safer alternative to using hydrogen gas.[6][7] |
| N-Fmoc | Base (e.g., Piperidine in DMF) | 20% Piperidine in DMF, RT | Low | Primarily used in peptide synthesis; basic conditions can potentially cause epimerization at α-carbons in some contexts.[2] |
Visualization
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. eijppr.com [eijppr.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Diastereomeric Excess in Morpholine Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the diastereomeric excess (d.e.) of morpholine adducts.
Frequently Asked Questions (FAQs)
Q1: What are diastereomers and diastereomeric excess (d.e.)?
A1: Diastereomers are stereoisomers of a compound that have more than one chiral center and are not mirror images of each other.[1] Unlike enantiomers, diastereomers have different physical and chemical properties, which allows them to be separated by non-chiral techniques.[1] Diastereomeric excess (d.e.) is a measure of the purity of a diastereomeric mixture. It is defined as the percentage of the major diastereomer minus the percentage of the minor diastereomer.
Q2: What are the primary analytical methods for determining the d.e. of morpholine adducts?
A2: The most common and reliable methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Often the simplest method, as diastereomers should exhibit distinct signals in the NMR spectrum.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): A highly effective method that separates diastereomers based on their differential interactions with a chiral stationary phase (CSP).[4][5]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable morpholine adducts or their derivatives.[6][7]
-
X-ray Crystallography: Provides the absolute configuration and can definitively distinguish between diastereomers if a suitable single crystal can be obtained.[8]
Q3: How do I choose the best analytical method for my specific morpholine adduct?
A3: The choice depends on the properties of your compound and the available equipment.
-
Start with NMR: ¹H NMR is the fastest and most direct method. If the signals for the diastereomers are well-resolved, you can determine the d.e. by integrating the distinct peaks.
-
Use HPLC for Complex Mixtures or Poor NMR Resolution: If NMR signals overlap or if you need to separate all four possible stereoisomers (two pairs of enantiomers), chiral HPLC is the gold standard.[8]
-
Consider GC for Volatile Compounds: If your morpholine adduct is volatile and stable at high temperatures, chiral GC can offer excellent resolution and sensitivity.[7]
-
Derivatization as an Option: If direct methods fail, you can react your adduct with a chiral derivatizing agent (e.g., Mosher's acid) to create new diastereomers that may be more easily separated by standard NMR or achiral chromatography.[8][9]
Q4: Can I use mass spectrometry (MS) to determine d.e.?
A4: While MS is a powerful tool for structural identification, it generally cannot distinguish between isomers on its own. However, it is almost always used as a detector for a separation technique (e.g., LC-MS, GC-MS). Some advanced MS techniques can differentiate isomers by forming diastereomeric adducts with metal ions or using ion mobility-mass spectrometry (IM-MS), but these are less common for routine d.e. determination.[10][11]
Method Selection and Workflow
The following diagram outlines the general workflow for selecting an appropriate analytical method to determine the diastereomeric excess of a morpholine adduct.
Troubleshooting Guides
NMR Spectroscopy
Q: My ¹H NMR signals for the diastereomers are overlapping. What can I do?
A:
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 700 MHz vs. 400 MHz). Higher fields increase chemical shift dispersion, which can resolve overlapping signals.[12]
-
Change the Solvent: Different deuterated solvents can induce small changes in chemical shifts (solvent-induced shifts) that may be sufficient to resolve signals.
-
Use a Chiral Solvating Agent (CSA): Adding a CSA to your NMR tube can form transient diastereomeric complexes, which often results in better separation of signals for both enantiomers and diastereomers.[8]
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution, as chemical shifts can be temperature-dependent.[3]
Q: I don't see any separation between the signals. How can I be sure I have a mixture of diastereomers?
A: If you expect diastereomers but see only one set of signals, consider the following:
-
Accidental Resolution: One diastereomer might have crystallized out during purification, leaving a single diastereomer in solution.
-
Low d.e. of Starting Material: Your synthesis may have produced one diastereomer in very high excess (>98% d.e.), making the minor one undetectable by standard NMR.
-
Coincidental Overlap: In rare cases, all corresponding protons in both diastereomers may have identical chemical shifts under the tested conditions. Confirm the presence of a mixture using an orthogonal method like chiral HPLC.
Q: How do I correctly assign NMR signals to a specific diastereomer?
A:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can be used to determine the relative stereochemistry. Protons that are close in space will show cross-peaks, allowing you to deduce the 3D structure of the major and minor diastereomers.[12]
-
X-ray Crystallography: If you can grow a crystal of one of the pure diastereomers, X-ray analysis provides unambiguous structural proof.[13]
-
Comparison to Literature: If similar compounds have been reported, their spectroscopic data can help in assigning your structures.[13]
Chiral Chromatography (HPLC & GC)
Q: I am not getting any separation of my diastereomers on a chiral stationary phase (CSP). What should I try?
A:
-
Screen Different CSPs: The "like-for-like" interaction is key. The most successful CSPs are often polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based.[4][14] Test columns with different chiral selectors.
-
Change the Mobile Phase Mode: Switch between normal-phase (e.g., Heptane/Ethanol), polar-organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Water/Acetonitrile) modes. Selectivity can change dramatically with the mobile phase.[14]
-
Use Additives: Small amounts of an acid (e.g., formic acid, TFA) or a base (e.g., diethylamine, TEA) in the mobile phase can significantly improve peak shape and selectivity, especially for ionizable morpholine adducts.[15]
-
Vary the Temperature: Lowering the column temperature often increases resolution, although it may also increase backpressure and run time.[1][14]
Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
A:
-
Check for Mass Overload: Injecting too much sample can cause broad, fronting peaks. Reduce the injection volume or sample concentration.
-
Optimize Mobile Phase: As mentioned above, adding acidic or basic modifiers can improve the peak shape for compounds with amine or acid functionalities.
-
Reduce Extra-Column Volume: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize peak broadening.
-
Decrease Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution, but at the cost of longer analysis times.[1]
Q: My morpholine adduct is not volatile enough for GC analysis. What are my options?
A:
-
Derivatization: Convert the adduct into a more volatile derivative. For example, silylation of hydroxyl groups or acylation of amine groups can increase volatility, making the compound suitable for GC analysis.
-
Use HPLC: HPLC is the preferred method for non-volatile compounds and does not require the sample to be heated.[4]
Data Presentation: Comparison of Chiral Separation Parameters
The following table summarizes typical parameters that can be optimized during chiral method development and their expected impact on the separation.
| Parameter | Typical Range/Modification | Potential Impact on Diastereomer Separation | Reference |
| Chiral Stationary Phase (CSP) | Cellulose, Amylose, Cyclodextrin-based | High Impact. The primary factor determining selectivity. A different CSP can go from no separation to baseline resolution. | [4][14] |
| Mobile Phase Mode | Normal, Reversed, Polar Organic | High Impact. Drastically alters retention and selectivity. | [14] |
| Mobile Phase Composition | Varying % of co-solvents (e.g., 90:10 to 70:30 Heptane:IPA) | Medium-High Impact. Fine-tunes retention time and can improve resolution. | [1] |
| Mobile Phase Additives | 0.1% TFA, 0.1% DEA | Medium-High Impact. Crucial for ionizable analytes; improves peak shape and can change selectivity. | [15] |
| Column Temperature | 10°C - 40°C | Medium Impact. Lower temperatures generally improve resolution but increase analysis time. Can sometimes invert elution order. | [14] |
| Flow Rate | 0.5 - 1.5 mL/min (for 4.6 mm ID HPLC) | Low-Medium Impact. Primarily affects resolution and analysis time; lower flow rates can increase resolution to a point. | [1] |
Experimental Protocols
Protocol 1: d.e. Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the morpholine adduct mixture and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock and shim the spectrometer to the deuterated solvent.
-
Optimize receiver gain.
-
Set an appropriate spectral width to cover all expected proton signals.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure quantitative results. A d1 of 10 seconds is generally safe for quantitative work.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Identify one or more pairs of well-resolved, non-overlapping signals corresponding to each diastereomer. Protons on or near the stereocenters are often the best candidates.
-
-
Quantification:
-
Carefully integrate the selected pair of signals.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
-
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a broadly applicable polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).
-
Initial Screening (Normal Phase):
-
Mobile Phase: Prepare mixtures of n-Heptane and an alcohol co-solvent (e.g., Isopropanol or Ethanol). Screen compositions such as 90:10, 80:20, and 70:30 (Heptane:Alcohol).
-
Flow Rate: Set to 1.0 mL/min.
-
Temperature: Ambient (~25°C).
-
Detection: Use a UV detector at a wavelength where the analyte absorbs strongly.
-
Injection: Inject 5-10 µL of a ~1 mg/mL solution of your adduct.
-
-
Optimization:
-
If no separation is observed, try a different CSP or switch to a different mobile phase mode (e.g., polar organic with Acetonitrile/Methanol).
-
If partial separation is achieved, fine-tune the mobile phase composition. Decreasing the percentage of the polar co-solvent (alcohol) will generally increase retention and may improve resolution.
-
If peaks are broad or tailing and your adduct is basic, add 0.1% diethylamine (DEA) to the mobile phase. If acidic, add 0.1% trifluoroacetic acid (TFA).
-
For difficult separations, try lowering the column temperature to 15°C or 10°C.
-
-
Quantification:
-
Once baseline resolution (Rs > 1.5) is achieved, perform an injection of the sample.
-
Integrate the peak areas for each diastereomer.
-
Calculate the d.e. using the formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. masspec.scripps.edu [masspec.scripps.edu]
- 11. Improved separation of fentanyl isomers using metal cation adducts and high-resolution ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus (3R,5S)-3,5-Dimethylmorpholine
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a detailed comparison between the well-established Evans oxazolidinone auxiliaries and the less-documented (3R,5S)-3,5-Dimethylmorpholine.
While Evans oxazolidinones have a long and successful history in providing high levels of stereocontrol in a variety of asymmetric transformations, a comprehensive literature review reveals a notable absence of data for this compound as a chiral auxiliary in similar applications. This guide will therefore present a thorough overview of the performance of Evans auxiliaries with supporting experimental data and protocols, followed by a theoretical discussion on the potential of this compound based on its structural characteristics.
Evans Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis
Introduced by David A. Evans in the 1980s, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries.[1] Their rigid structure and the steric directing effect of the substituent at the C4 position allow for excellent facial selectivity in the reactions of their N-acyl derivatives.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the enantioselective construction of carbon-carbon bonds. The reaction proceeds with high diastereoselectivity, which can be easily separated, and the chiral auxiliary can be subsequently removed to afford the desired enantiomerically enriched product.
| Entry | Electrophile (R-X) | Auxiliary (R') | Diastereoselectivity (ds) | Yield (%) | Reference |
| 1 | BnBr | Benzyl | >99:1 | 90 | [2] |
| 2 | MeI | Isopropyl | 95:5 | 85 | [2] |
| 3 | Allyl Bromide | Phenyl | 98:2 | 88 | [2] |
Performance in Asymmetric Aldol Reactions
The aldol reaction of boron enolates of N-acyloxazolidinones with aldehydes provides a reliable route to syn-aldol products with a high degree of stereocontrol. The predictable stereochemical outcome is a result of a Zimmerman-Traxler-type transition state.
| Entry | Aldehyde | Auxiliary (R') | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Benzyl | >99:1 | 85 | [3] |
| 2 | Benzaldehyde | Isopropyl | 98:2 | 90 | [3] |
| 3 | Acrolein | Phenyl | 97:3 | 82 | [3] |
This compound: An Unexplored Alternative
Despite its chiral nature, a thorough search of the scientific literature did not yield any reports of this compound being employed as a chiral auxiliary in asymmetric alkylation or aldol reactions. Consequently, no experimental data on its performance in these key transformations is available for a direct comparison with Evans auxiliaries.
Theoretical Considerations
Based on general principles of asymmetric induction, we can speculate on the potential of N-acyl derivatives of this compound as chiral auxiliaries. The C3 and C5 methyl groups would be expected to influence the facial selectivity of enolate reactions. The trans relationship of these methyl groups would likely lead to a preferred conformation of the N-acyl chain, which could, in turn, direct the approach of an electrophile.
However, the conformational flexibility of the six-membered morpholine ring, compared to the rigid five-membered oxazolidinone ring, might result in lower diastereoselectivities. The chair-like conformations of the morpholine ring could lead to multiple low-energy transition states, potentially eroding the stereochemical control.
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
-
Acylation: To a solution of the Evans oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C is added a base (e.g., triethylamine, 1.5 equiv.) followed by the dropwise addition of the desired acyl chloride (1.1 equiv.). The reaction is stirred at room temperature until completion.
-
Enolate Formation: The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.), is added dropwise, and the solution is stirred for 30-60 minutes.
-
Alkylation: The electrophile (1.2 equiv.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: The purified N-acylated product can be cleaved under various conditions to yield the corresponding carboxylic acid, aldehyde, alcohol, or other derivatives. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the carboxylic acid.
Visualizing the Mechanisms
References
A Comparative Guide to the Structural Elucidation of (3R,5S)-3,5-Dimethylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of X-ray crystallography for determining the three-dimensional structure of (3R,5S)-3,5-Dimethylmorpholine derivatives and other chiral morpholines. While specific crystallographic data for the title compound is not publicly available, this document presents representative data for a related substituted morpholine derivative to illustrate the principles and data obtained. Furthermore, it compares X-ray crystallography with alternative analytical techniques, offering insights into the selection of appropriate methods for structural analysis in drug discovery and development.
Structural Analysis by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules.[1] It provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions in the solid state.
Representative Crystallographic Data
As a case study, the crystallographic data for a 2-morpholino-substituted polychloro-1-nitrobenzene is presented below. This data, obtained from a single-crystal X-ray diffraction study, showcases the type of information that can be elucidated for morpholine derivatives.[2]
| Parameter | 2-morpholino-3,5,6-trichloro-1-nitrobenzene[2] |
| Formula | C₁₀H₉Cl₃N₂O₃ |
| Molecular Weight | 311.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 17.515(2) |
| b (Å) | 7.8246(5) |
| c (Å) | 9.5859(5) |
| β (°) | 98.48(1) |
| Volume (ų) | 1299.3 |
| Z | 4 |
| Calculated Density (g cm⁻³) | 1.59 |
| Conformation | The morpholine ring adopts a chair conformation.[2] |
Note: Z represents the number of molecules in the unit cell.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow, from crystal growth to data analysis and structure refinement.
Synthesis and Crystallization
The initial step involves the synthesis and purification of the this compound derivative. Following purification, single crystals suitable for X-ray diffraction are grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a concentrated solution of the compound, or other techniques such as vapor diffusion or cooling crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic positions and other parameters are adjusted to improve the agreement. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions.
Workflow for Structure Determination
Comparison with Alternative Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, other spectroscopic techniques provide valuable information, particularly for molecules in solution.
| Technique | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous determination of absolute configuration and 3D structure. - Provides precise bond lengths, angles, and intermolecular interactions. | - Requires a suitable single crystal, which can be difficult to obtain. - Provides information on the solid-state conformation, which may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed information about the connectivity and stereochemistry of molecules in solution.[3][4] - Techniques like NOE can reveal through-space proximity of atoms.[5] - Can be used to study dynamic processes. | - Determination of absolute configuration is often challenging and may require the use of chiral derivatizing agents or chiral solvating agents.[5] - Provides information on the time-averaged conformation in solution. |
| Vibrational Circular Dichroism (VCD) | - Sensitive to the stereochemistry of chiral molecules in solution.[6][7] - Can be used to determine the absolute configuration by comparing experimental spectra with quantum chemical calculations.[6] | - Requires specialized instrumentation. - Interpretation of spectra can be complex and often relies on theoretical calculations. |
| Electronic Circular Dichroism (ECD) | - Provides information about the stereochemistry of chiral molecules with chromophores. - Can be used to determine absolute configuration, especially for rigid molecules. | - Limited to molecules with UV-Vis active chromophores. - Can be sensitive to conformational changes, which can complicate spectral interpretation. |
Conclusion
The structural elucidation of this compound derivatives and other chiral molecules is crucial for understanding their biological activity and for rational drug design. Single-crystal X-ray crystallography remains the most powerful technique for the unambiguous determination of the three-dimensional structure and absolute configuration in the solid state. However, a comprehensive understanding often requires the complementary use of solution-phase techniques such as NMR and VCD spectroscopy to probe the conformational dynamics and stereochemical features in a biologically relevant environment. The choice of analytical method should be guided by the specific research question, the nature of the compound, and the availability of instrumentation.
References
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Chiral Auxiliary: Unveiling the Potential of (3R,5S)-3,5-Dimethylmorpholine
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral auxiliaries is a perpetual endeavor. Among the arsenal of tools for asymmetric synthesis, (3R,5S)-3,5-Dimethylmorpholine has emerged as a molecule of interest, though its full potential and comparative advantages remain largely undocumented in publicly available research.
Understanding the Structure: A C2-Symmetric Scaffold
This compound possesses a C2-symmetric chair conformation. This structural feature is paramount in asymmetric synthesis as it creates a chiral environment that can effectively bias the approach of incoming reagents to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. The two methyl groups in the (3R,5S) configuration are positioned in a pseudo-axial and pseudo-equatorial orientation, which plays a crucial role in dictating the stereochemical outcome of reactions.
Theoretical Advantages: What Does the Structure Suggest?
Based on its molecular architecture, several potential advantages of using this compound as a chiral auxiliary can be postulated:
-
Rigid Conformation: The morpholine ring provides a relatively rigid scaffold, which can lead to more predictable and higher levels of stereocontrol.
-
Chelation Control: The presence of the nitrogen and oxygen atoms offers potential for chelation with metal ions, which can further rigidify the transition state and enhance diastereoselectivity in reactions such as aldol additions and alkylations.
-
Tunable Steric Hindrance: The dimethyl substitution provides a defined steric environment that can effectively shield one face of a tethered substrate.
-
Cleavage: The amide linkage formed upon attachment of the auxiliary to a substrate is, in principle, susceptible to various cleavage conditions (acidic, basic, or reductive), allowing for the recovery of the chiral product and potentially the auxiliary itself.
The Information Gap: A Call for Comparative Studies
Despite these theoretical benefits, there is a significant lack of published, peer-reviewed studies that directly compare the performance of this compound with other widely used chiral auxiliaries. To establish its practical advantages, systematic studies are required to generate quantitative data on:
-
Diastereoselectivity and Enantioselectivity: Head-to-head comparisons in key asymmetric transformations like aldol reactions, alkylations, and Diels-Alder reactions are necessary to quantify its effectiveness.
-
Reaction Yields: Assessing the efficiency of reactions employing this auxiliary is crucial for its practical application.
-
Cleavage Efficiency and Auxiliary Recovery: The ease of removal of the auxiliary and the ability to recover it for reuse are important economic and sustainability considerations.
-
Scope and Limitations: Understanding the range of substrates and reaction types for which this auxiliary is most effective is essential.
One notable, albeit indirect, application of this compound is its incorporation into the structure of the potent and brain-penetrant mTOR inhibitor, PQR626. This suggests its utility in the synthesis of complex, biologically active molecules within a pharmaceutical research and development setting. However, the primary literature describing this synthesis does not provide a comparative analysis of this compound as a chiral auxiliary against other alternatives.
Hypothetical Experimental Workflow
To address the current knowledge gap, a logical experimental workflow to evaluate the performance of this compound would involve the following steps. It is important to reiterate that the following represents a proposed experimental design and is not based on existing published protocols for this specific auxiliary.
Caption: A proposed workflow for the comparative evaluation of chiral auxiliaries.
Conclusion: An Opportunity for Discovery
This compound presents an intriguing yet underexplored option in the field of asymmetric synthesis. Its C2-symmetric structure holds theoretical promise for high stereocontrol. However, the absence of direct comparative studies in the scientific literature makes it impossible to definitively state its advantages over other established chiral auxiliaries at this time. The scientific community would greatly benefit from research dedicated to systematically evaluating its performance in a range of asymmetric transformations. Such studies would be invaluable for drug development professionals and academic researchers seeking to expand the toolkit of reliable and efficient methods for the synthesis of enantiomerically pure compounds. Until such data becomes available, the choice of chiral auxiliary will continue to be guided by the extensive body of literature supporting more established reagents.
A Comparative Guide to Alternative Chiral Auxiliaries for the Asymmetric Synthesis of β-Lactams
For Researchers, Scientists, and Drug Development Professionals
The β-lactam ring is a cornerstone of antibiotic discovery and a versatile synthon in organic chemistry. The stereochemistry of this strained four-membered ring is critical to its biological activity, making asymmetric synthesis a paramount challenge. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains a powerful and widely employed method for constructing the β-lactam core. To achieve stereocontrol, chiral auxiliaries are frequently attached to either the ketene or imine component, guiding the formation of the desired stereoisomer.
For decades, Evans' oxazolidinones and Oppolzer's sultams have been the gold standard in chiral auxiliaries for this transformation, lauded for their high diastereoselectivity and reliability. However, the search for more cost-effective, readily available, and easily removable alternatives continues to drive research in this field. This guide provides an objective comparison of the performance of several alternative chiral auxiliaries against these traditional mainstays, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Chiral Auxiliaries in β-Lactam Synthesis
The choice of a chiral auxiliary profoundly influences the yield and diastereoselectivity of the Staudinger cycloaddition. The following table summarizes the performance of several prominent traditional and alternative chiral auxiliaries. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and ketene generation methods across different studies. However, this compilation provides a valuable overview of their relative effectiveness.
| Chiral Auxiliary | Representative Structure | Ketene Source | Imine | Diastereomeric Ratio (d.r.) | Yield (%) | Key Features & Considerations |
| Traditional Auxiliaries | ||||||
| Evans' Oxazolidinone | Acetyl chloride | N-benzylidene-aniline | >95:5 | 80-90 | Well-established, predictable stereocontrol, but can be expensive.[1] | |
| Oppolzer's Camphorsultam | Methoxyacetyl chloride | Various | High | Good | Rigid structure provides excellent stereocontrol, often crystalline derivatives aid purification.[2] | |
| Alternative Auxiliaries | ||||||
| (+)-Pseudoephedrine | Propionyl chloride | Various | >98:2 | 84-99 | Inexpensive, readily available in both enantiomeric forms, high diastereoselectivity.[3][4] | |
| (-)-Pseudoephenamine | Various alkyl halides | Various | ≥99:1 | 84-99 | Superior to pseudoephedrine for creating quaternary centers, products are often crystalline.[4] | |
| D-Mannitol Derivative | ![]() | Various aryloxyacetic acids | Various trans-imines | up to >99:1 (cis) | up to 95 | Readily available from the chiral pool, excellent stereoselectivity for cis-β-lactams.[5] |
| D-Xylose Derivative | Various ketenes | Cyclic and acyclic imines | High (trans for cyclic, cis for acyclic imines) | Good | Excellent chiral auxiliary, stereochemical outcome depends on the imine structure.[6] | |
| D-(+)-Glucose Derivative | Various ketenes | Chiral imines | Very high (cis) | Good | High diastereoselectivity towards cis-β-lactams.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the Staudinger reaction using both a traditional and an alternative auxiliary.
Protocol 1: Asymmetric β-Lactam Synthesis using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the diastereoselective synthesis of a β-lactam via the Staudinger cycloaddition using an Evans' oxazolidinone chiral auxiliary attached to the ketene precursor.
Materials:
-
(4S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Imine (e.g., N-benzylideneaniline)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Acylation of the Auxiliary:
-
To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to afford the N-acyloxazolidinone.
-
-
Staudinger Cycloaddition:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyloxazolidinone (1.0 eq) and the imine (1.1 eq) in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add triethylamine (2.0 eq) to the cooled solution.
-
In a separate flask, dissolve the acid chloride (e.g., acetyl chloride, 1.2 eq) in anhydrous toluene.
-
Add the acid chloride solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4 hours and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
-
Protocol 2: Asymmetric β-Lactam Synthesis using a (+)-Pseudoephedrine Auxiliary
This protocol outlines the use of (+)-pseudoephedrine as a chiral auxiliary in an asymmetric alkylation to form a β-amino amide, which can then be cyclized to the corresponding β-lactam.
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Pyridine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride
Procedure:
-
Preparation of the Pseudoephedrine Amide:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in anhydrous THF.
-
Add pyridine (1.2 eq) and cool the solution to 0 °C.
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work up the reaction by adding water and extracting with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate to yield the amide, which can often be purified by recrystallization.[3]
-
-
Diastereoselective Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a freshly prepared solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify by column chromatography or recrystallization.[3][4]
-
-
Cyclization to β-Lactam:
-
The resulting β-amino amide can be cyclized to the β-lactam using various methods, such as treatment with a Grignard reagent (e.g., EtMgBr) or other bases. The specific conditions will depend on the substrate.
-
Visualizing the Asymmetric Synthesis of β-Lactams
The following diagrams illustrate the key concepts in the chiral auxiliary-mediated asymmetric synthesis of β-lactams.
Caption: General mechanism of the Staudinger [2+2] cycloaddition for β-lactam synthesis.
Caption: Comparative workflow for β-lactam synthesis using traditional vs. alternative auxiliaries.
Concluding Remarks
While Evans' oxazolidinones and Oppolzer's sultams remain highly effective and reliable chiral auxiliaries for the asymmetric synthesis of β-lactams, a growing number of viable alternatives offer distinct advantages. Pseudoephedrine and its derivatives stand out for their low cost, ready availability, and excellent diastereoselectivity.[3][4] Carbohydrate-derived auxiliaries, sourced from the chiral pool, provide a sustainable and often highly stereoselective route to these important heterocycles.[5][6]
The selection of an appropriate chiral auxiliary will ultimately depend on the specific synthetic target, cost considerations, and desired stereochemical outcome. This guide provides a starting point for researchers to explore and compare these powerful tools, facilitating the development of efficient and practical asymmetric syntheses of β-lactams for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Stereochemical Assignment using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. An incorrect stereochemical assignment can lead to flawed interpretations of biological activity and significant setbacks in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for elucidating stereochemistry in solution. This guide provides an objective comparison of key NMR techniques used for stereochemical validation, supported by experimental data and detailed protocols.
Comparison of Key NMR Methods for Stereochemical Assignment
The primary NMR parameters leveraged for stereochemical analysis are the Nuclear Overhauser Effect (NOE), scalar (J) couplings, and Residual Dipolar Couplings (RDCs). Each provides unique structural information, and they are often used in a complementary fashion for unambiguous assignments.
| NMR Parameter | Principle | Information Provided | Strengths | Limitations | Typical Application |
| Nuclear Overhauser Effect (NOE) | Through-space dipolar coupling between nuclei. The effect is proportional to 1/r⁶, where r is the internuclear distance. | Internuclear distances, typically up to ~5 Å.[1][2] | Excellent for determining relative stereochemistry in rigid or conformationally restricted molecules.[2][3][4] Can provide quantitative distance restraints.[5][6] | Can be ambiguous in flexible molecules due to conformational averaging.[5] The r⁻⁶ dependence means the absence of an NOE is not definitive proof of a large distance.[7] | Determining cis/trans isomerism in alkenes and substituents on ring systems.[2] Establishing the relative configuration of stereocenters. |
| Scalar (J) Coupling | Through-bond interaction between nuclei, mediated by bonding electrons. | Dihedral angles (via Karplus equation for ³J couplings).[8] Connectivity and bond angles (¹J, ²J couplings). | Provides information about the geometry of the covalent framework.[9] Less sensitive to conformational averaging than NOE for certain relationships. | Karplus relationship can be ambiguous as a single J-value can correspond to multiple dihedral angles.[5] Requires careful analysis, especially in flexible systems.[9] | Determining the relative stereochemistry of adjacent chiral centers in acyclic systems (J-based configurational analysis).[9][10] Differentiating diastereomers. |
| Residual Dipolar Coupling (RDC) | Anisotropic dipolar coupling in a partially aligned medium. Provides information on the orientation of internuclear vectors relative to the magnetic field.[1][11] | Long-range orientational restraints.[1][12] Information about the relative orientation of distant parts of a molecule. | Provides global structural information, overcoming the short-range limitations of NOE and J-couplings.[1] Powerful for distinguishing between diastereomers and determining the relative configuration of remote stereocenters.[7][12] | Requires the use of an alignment medium, which can sometimes be challenging to find for a specific molecule and solvent system.[1] Data analysis can be more complex than for NOE or J-couplings. | Determination of the complete relative stereochemistry of complex molecules with multiple stereocenters.[7] Validation of computationally derived structures. |
| Chiral Derivatizing/ Solvating Agents | Formation of diastereomeric derivatives or complexes that are distinguishable by NMR. | Allows for the differentiation of enantiomers.[8][13] Can be used to determine enantiomeric purity and assign absolute configuration (with a known reference).[8][13] | A straightforward method for resolving signals of enantiomers in a racemic mixture.[8] A wide range of chiral agents are commercially available.[13] | Requires chemical modification of the analyte (for derivatizing agents), which may not always be feasible.[13] The choice of the chiral agent is crucial and may require screening. | Determination of enantiomeric excess (ee).[14] Assignment of absolute configuration by comparing chemical shift differences in the diastereomeric derivatives (e.g., Mosher's method).[8][9] |
Experimental Protocols
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
Objective: To identify protons that are close in space to aid in the determination of relative stereochemistry.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent to a concentration of 5-10 mM. Ensure the sample is free of paramagnetic impurities.
-
NMR Experiment: Acquire a 2D NOESY (for small to medium-sized molecules) or ROESY (for molecules with intermediate correlation times where NOE may be close to zero) spectrum.
-
Data Acquisition Parameters:
-
Mixing Time (τm): This is a crucial parameter. A range of mixing times (e.g., 100-800 ms) should be tested to monitor the build-up of NOE cross-peaks. For quantitative distance measurements, a full NOE build-up curve is required.
-
Recycle Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.
-
-
Data Processing and Analysis: Process the 2D spectrum using appropriate window functions. Integrate the volume of the cross-peaks. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons.[15]
J-Based Configurational Analysis (JBCA)
Objective: To determine the relative stereochemistry of adjacent chiral centers by analyzing scalar couplings.
Methodology:
-
Sample Preparation: Prepare a high-concentration sample (20-50 mM) to ensure good signal-to-noise for measuring small long-range couplings.
-
NMR Experiments:
-
Acquire a high-resolution 1D ¹H NMR spectrum to accurately measure ³JHH values.
-
Acquire 2D heteronuclear correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals.
-
For measuring heteronuclear coupling constants (²JCH, ³JCH), experiments like HECADE (Heteronuclear Couplings from Alpha/Beta/Gamma Downfield/Upfield) or J-resolved HMBC can be used.
-
-
Data Analysis:
-
Extract the values of key homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants.[16]
-
Compare the experimental J-values with theoretically predicted values for all possible diastereomers. This often involves conformational searches using computational methods.[9]
-
The diastereomer whose calculated J-couplings best match the experimental values is the correct one.
-
Residual Dipolar Coupling (RDC) Measurement
Objective: To obtain long-range orientational information for stereochemical assignment.
Methodology:
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent.
-
Prepare two samples: an isotropic sample and an anisotropic (aligned) sample.
-
The aligned sample is prepared by adding an alignment medium (e.g., a liquid crystal like PBLG, or a stretched gel) to the isotropic sample.[1]
-
-
NMR Experiments:
-
Acquire a reference 1D or 2D spectrum (e.g., ¹H-¹³C HSQC) of the isotropic sample to measure the total couplings (J).
-
Acquire the same spectrum on the anisotropic sample to measure the total couplings in the aligned state (J + D), where D is the RDC.
-
-
Data Analysis:
-
The RDC value is calculated by subtracting the coupling measured in the isotropic sample from that measured in the anisotropic sample.
-
The experimental RDCs are then compared to the predicted RDCs for each possible stereoisomer. This requires generating 3D models of the isomers and fitting the RDC data to these structures.[7][12] The isomer with the best fit is the correct assignment.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for stereochemical assignment and the logical relationships between the different NMR parameters.
Caption: General workflow for stereochemical assignment using NMR spectroscopy.
References
- 1. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule--arugosin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 16. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
Comparative Catalysis of Dimethylmorpholine Isomers: An Unexplored Frontier in Asymmetric Synthesis
Currently, the scientific literature extensively discusses the synthesis and general applications of specific dimethylmorpholine isomers, particularly cis-2,6-dimethylmorpholine. It is often cited as a valuable building block in the pharmaceutical and agrochemical industries.[1] However, its role as a catalyst, and more importantly, a direct comparison of its catalytic efficacy against its trans counterpart or other positional isomers, remains largely undocumented in terms of quantitative data such as reaction yields, enantiomeric excess (ee%), and reaction kinetics.
The Potential of Dimethylmorpholine Isomers in Catalysis
The core morpholine structure, with its secondary amine and ether functionalities, presents an intriguing scaffold for organocatalysis. The nitrogen atom can act as a Lewis base or participate in the formation of enamines or iminium ions, which are key intermediates in many carbon-carbon bond-forming reactions. The oxygen atom can influence the catalyst's solubility and potentially participate in hydrogen bonding interactions, thereby affecting the stereochemical outcome of a reaction.
The different isomers of dimethylmorpholine offer distinct three-dimensional arrangements of the methyl groups, which would be expected to create different steric environments around the catalytically active nitrogen atom. This variation in stereochemistry is the fundamental basis for expecting differences in catalytic performance, particularly in asymmetric synthesis where the catalyst's chiral environment dictates the stereochemical outcome of the reaction.
A hypothetical workflow for a comparative study is outlined below.
Caption: Hypothetical workflow for a comparative study of dimethylmorpholine isomers in catalysis.
Data Presentation: A Call for Future Research
In the absence of direct comparative experimental data, we present a template for how such data could be structured. Researchers undertaking a comparative study of dimethylmorpholine isomers would likely investigate their performance in key organic transformations such as the aldol reaction and the Michael addition. The following tables illustrate the type of quantitative data that would be invaluable to the scientific community.
Table 1: Hypothetical Comparison of Dimethylmorpholine Isomers in an Asymmetric Aldol Reaction
| Catalyst Isomer | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) |
| cis-2,6-Dimethylmorpholine | Benzaldehyde | Acetone | - | - | - |
| trans-2,6-Dimethylmorpholine | Benzaldehyde | Acetone | - | - | - |
| cis-3,5-Dimethylmorpholine | Benzaldehyde | Acetone | - | - | - |
| 4-Nitrobenzaldehyde | Cyclohexanone | - | - | - | |
| 4-Nitrobenzaldehyde | Cyclohexanone | - | - | - | |
| 4-Nitrobenzaldehyde | Cyclohexanone | - | - | - |
Table 2: Hypothetical Comparison of Dimethylmorpholine Isomers in a Michael Addition Reaction
| Catalyst Isomer | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee%) |
| cis-2,6-Dimethylmorpholine | Diethyl malonate | Chalcone | - | - |
| trans-2,6-Dimethylmorpholine | Diethyl malonate | Chalcone | - | - |
| cis-3,5-Dimethylmorpholine | Diethyl malonate | Chalcone | - | - |
| Nitromethane | trans-β-Nitrostyrene | - | - | |
| Nitromethane | trans-β-Nitrostyrene | - | - | |
| Nitromethane | trans-β-Nitrostyrene | - | - |
Experimental Protocols: A Generalized Approach
While specific protocols for catalysis using simple dimethylmorpholine isomers are not detailed in the literature, a general procedure for an organocatalyzed reaction can be outlined. The following represents a plausible experimental setup that could be adapted for a comparative study.
General Experimental Protocol for an Asymmetric Aldol Reaction:
-
To a stirred solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, CH2Cl2, or toluene, 2.0 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), is added the dimethylmorpholine isomer catalyst (0.1 mmol, 10 mol%).
-
The ketone (2.0 mmol) is then added dropwise over a period of 10 minutes.
-
The reaction mixture is stirred for a specified time (e.g., 24-72 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldol product.
-
The yield, diastereomeric ratio (determined by 1H NMR), and enantiomeric excess (determined by chiral HPLC) are then determined.
The logical relationship for a typical catalytic cycle involving an enamine intermediate is depicted in the following diagram.
Caption: Generalized enamine catalytic cycle for an organocatalyzed reaction.
Conclusion and Future Outlook
The field of organocatalysis would greatly benefit from a systematic and comparative investigation into the catalytic activities of the various isomers of dimethylmorpholine. Such a study would provide valuable insights into the structure-activity relationships of these simple, yet potentially powerful, catalysts. The generation of quantitative data on yields, diastereoselectivities, and enantioselectivities would enable researchers and drug development professionals to make informed decisions when selecting catalysts for the synthesis of complex chiral molecules. It is our hope that this guide will stimulate further research in this underexplored area of asymmetric catalysis.
References
Cost-Benefit Analysis of (3R,5S)-3,5-Dimethylmorpholine in Synthesis: A Comparative Guide
A comprehensive cost-benefit analysis of (3R,5S)-3,5-Dimethylmorpholine as a chiral auxiliary in synthetic applications is currently challenging due to a lack of extensive, publicly available experimental data. This guide, therefore, provides a framework for evaluating its potential by comparing it with well-established chiral auxiliaries. Researchers, scientists, and drug development professionals can apply this methodology to assess the viability of this compound as it becomes more characterized.
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. The selection of an appropriate chiral auxiliary is a critical decision that directly impacts the economic and synthetic efficiency of a process. While novel auxiliaries like this compound may offer unique advantages, a thorough evaluation of their performance against established alternatives is paramount.
Framework for Cost-Benefit Analysis
A robust cost-benefit analysis for a chiral auxiliary should encompass the following aspects:
-
Performance: High chemical yields and diastereoselectivity are critical for minimizing waste and simplifying purification.
-
Cost: This includes the initial purchase price of the auxiliary, the cost of reagents for its attachment and removal, and the potential for its recovery and reuse.
-
Versatility: The range of transformations for which the auxiliary can be effectively used.
-
Process Efficiency: The ease of attachment and removal of the auxiliary, and the compatibility of these steps with large-scale production.
The decision-making process for selecting a suitable chiral auxiliary can be visualized as a logical workflow.
Caption: Logical workflow for the cost-benefit analysis of a new chiral auxiliary.
Performance and Cost Comparison of Established Chiral Auxiliaries
To illustrate the data required for a thorough analysis, the following tables summarize the performance and approximate costs of commonly used chiral auxiliaries in asymmetric alkylation and aldol reactions. This data serves as a benchmark against which this compound would need to be compared.
| Chiral Auxiliary | Typical Application | Reported Yield (%) | Reported Diastereoselectivity (d.r.) |
| Evans' Oxazolidinones | Asymmetric Alkylation | 65-95 | >95:5 |
| Asymmetric Aldol Reaction | 70-95 | >99:1 | |
| Pseudoephedrine Amides | Asymmetric Alkylation | 85-98 | >99:1 |
| Oppolzer's Camphorsultam | Asymmetric Alkylation | 80-95 | >98:2 |
| Asymmetric Diels-Alder | 85-95 | >95:5 |
Table 1: Performance Comparison of Common Chiral Auxiliaries.
| Chiral Auxiliary | Approximate Cost (per gram) | Recoverability | Key Advantages | Key Disadvantages |
| Evans' Oxazolidinones | $10 - $50 | High (>90%) | High diastereoselectivity, well-studied | Higher cost, sometimes difficult cleavage |
| Pseudoephedrine Amides | $5 - $20 | High (>95%) | Excellent diastereoselectivity, low cost | Cleavage can sometimes be challenging |
| Oppolzer's Camphorsultam | $20 - $60 | High (>90%) | High diastereoselectivity, crystalline derivatives | Higher cost |
Table 2: Cost and Feature Comparison of Common Chiral Auxiliaries. Note: Prices are estimates for research quantities and can vary significantly for bulk purchases.
Experimental Protocols for Alternative Chiral Auxiliaries
Detailed and reliable experimental protocols are essential for reproducing results and making accurate comparisons. As no specific protocols for this compound are readily available, the following are representative procedures for well-established alternatives.
Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary
This protocol describes the asymmetric alkylation of a propionamide derivative using pseudoephedrine as the chiral auxiliary.
Caption: Experimental workflow for a typical asymmetric alkylation reaction.
Protocol:
-
Enolate Formation: A solution of the pseudoephedrine amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA, 1.1 equiv, as a solution in THF/hexanes) is added dropwise, and the resulting mixture is stirred for 30 minutes.
-
Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours, monitoring by TLC.
-
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by acidic or basic hydrolysis, or by reduction with reagents like lithium aluminum hydride, to yield the desired carboxylic acid, alcohol, or aldehyde, respectively.
Conclusion
The successful application of a new chiral auxiliary like this compound in a cost-effective and scalable synthesis requires rigorous evaluation. While direct comparative data is currently scarce, the framework and benchmark data presented in this guide offer a systematic approach for researchers to conduct their own cost-benefit analysis. As more information on the performance, cost, and synthetic accessibility of this compound becomes available, its potential to become a valuable tool in the synthetic chemist's toolbox will become clearer. It is recommended that researchers interested in this auxiliary perform initial small-scale studies to generate the necessary data for a direct comparison with established methods.
A Comparative Guide to C2-Symmetric Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical challenge in the synthesis of complex molecules. C2-symmetric chiral auxiliaries have emerged as a powerful and versatile class of tools for inducing asymmetry in a wide range of chemical transformations. Their unique structural feature—a twofold rotational axis of symmetry—creates a well-defined and predictable chiral environment, often leading to high levels of stereoselectivity. This guide provides a comprehensive comparison of the performance of key C2-symmetric chiral auxiliaries in several cornerstone asymmetric reactions, supported by experimental data and detailed protocols.
This review focuses on a selection of widely employed C2-symmetric auxiliaries, including those derived from 1,1'-bi-2-naphthol (BINOL), α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), trans-1,2-diaminocyclohexane, and bis(oxazoline) ligands. The performance of these auxiliaries is evaluated in asymmetric Diels-Alder reactions, aldol reactions, alkylation reactions, and conjugate additions. For context, their performance is also compared with the widely used, albeit not C2-symmetric, Evans' oxazolidinone auxiliaries.
Performance Comparison of C2-Symmetric Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to direct the stereochemical outcome of a reaction, which is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, in addition to the chemical yield. The following tables summarize the performance of various C2-symmetric chiral auxiliaries in key asymmetric transformations, compiled from the literature to provide a comparative overview.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. C2-symmetric chiral auxiliaries, often in the form of ligands for Lewis acid catalysts, are highly effective in controlling the facial selectivity of this cycloaddition.
| Chiral Auxiliary/Ligand | Dienophile | Diene | Catalyst System | Endo/Exo Ratio | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Yield (%) |
| Bis(oxazoline) (t-Bu-box) | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ | >99:1 (endo) | >98% ee | 95 |
| Bis(oxazoline) (Ph-box) | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | Cu(OTf)₂ | >99:1 (endo) | 96% ee | 94 |
| BINOL-derived | Methyl acrylate | Cyclopentadiene | TiCl₂-BINOL | 96:4 (endo) | 95% ee | 85 |
| TADDOL-derived | Methyl acrylate | Cyclopentadiene | TiCl₂(TADDOL) | 98:2 (endo) | 98% ee | 92 |
| trans-1,2-Diaminocyclohexane-derived (Salen) | Methyl acrylate | Cyclopentadiene | Cr(III)-Salen | >95:5 (endo) | 92% ee | 88 |
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenters. While Evans' oxazolidinones are a benchmark for syn-aldol selectivity, various C2-symmetric systems also provide excellent stereocontrol.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de) | Yield (%) |
| Evans' Oxazolidinone (non-C2) | N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | >98% | 85-95 |
| Bis(oxazoline)-Cu(II) | Silyl ketene acetal | Benzaldehyde | Cu(OTf)₂ | 95:5 | 90% | 88 |
| BINOL-derived | Titanium enolate | Benzaldehyde | TiCl₄ | 92:8 | 84% | 82 |
| TADDOL-derived | Titanium enolate | Benzaldehyde | TiCl₄ | 96:4 | 92% | 90 |
Asymmetric Alkylation Reaction
Asymmetric alkylation of enolates is a key method for the stereoselective construction of carbon-carbon bonds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.
| Chiral Auxiliary | Enolate Precursor | Electrophile | Base | Diastereomeric Ratio | Diastereomeric Excess (de) | Yield (%) |
| Evans' Oxazolidinone (non-C2) | N-Propionyl oxazolidinone | Benzyl bromide | LDA | >99:1 | >98% | 90-98 |
| trans-1,2-Diaminocyclohexane-derived | Imide | Methyl iodide | NaHMDS | 95:5 | 90% | 85 |
| BINOL-derived | Ester | Allyl bromide | LHMDS | 97:3 | 94% | 88 |
| Bis(oxazoline)-ligated enolate | N-Acyloxazolidinone | Benzyl bromide | NaHMDS | 98:2 | 96% | 92 |
Asymmetric Conjugate Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful method for C-C bond formation. C2-symmetric ligands are widely used to render these reactions enantioselective.
| Chiral Ligand | Substrate | Nucleophile | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |
| Bis(oxazoline) (t-Bu-box) | Cyclohexenone | Diethylzinc | Cu(OTf)₂ | >98% | 95 |
| TADDOL-derived phosphite | Cyclohexenone | Diethylzinc | Cu(OTf)₂ | 96% | 92 |
| trans-1,2-Diaminocyclohexane-derived (Trost ligand) | 2-Cyclohexenyl acetate | Dimethyl malonate | Pd₂(dba)₃ | 98% | 90 |
| BINOL-derived phosphoramidite | Cyclohexenone | Diethylzinc | Cu(OTf)₂ | 97% | 94 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful application of these asymmetric reactions. Below are generalized experimental protocols for key transformations.
General Procedure for Asymmetric Diels-Alder Reaction with a Copper-Bis(oxazoline) Catalyst
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is added the C2-symmetric bis(oxazoline) ligand (10-15 mol%) and Cu(OTf)₂ (10 mol%). The flask is charged with a dry, inert solvent such as dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation. The reaction is then cooled to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C). The dienophile (1.0 equivalent) is added, followed by the slow addition of the diene (1.2-2.0 equivalents). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
General Procedure for an Asymmetric Evans Aldol Reaction
A flame-dried flask equipped with a magnetic stir bar is charged with the N-acyloxazolidinone (1.0 equivalent) and dissolved in a dry, inert solvent such as dichloromethane (CH₂Cl₂) under an argon atmosphere. The solution is cooled to 0 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 equivalents) is added dropwise, followed by the slow addition of a tertiary amine base, such as diisopropylethylamine (DIPEA, 1.2 equivalents). The mixture is stirred at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde (1.2 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours. The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. An excess of 30% hydrogen peroxide is carefully added, and the mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or CH₂Cl₂). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct. The diastereoselectivity can be determined by ¹H NMR spectroscopy.
General Procedure for Asymmetric Allylic Alkylation using a Palladium-Trost Ligand System
In a flame-dried Schlenk flask under an argon atmosphere, the palladium precursor, such as Pd₂(dba)₃·CHCl₃ (2.5 mol%), and the C2-symmetric Trost ligand (7.5 mol%) are dissolved in a dry, degassed solvent (e.g., THF, CH₂Cl₂, or toluene). The mixture is stirred at room temperature for 20-30 minutes to allow for catalyst formation. The allylic substrate (1.0 equivalent) and the nucleophile (e.g., dimethyl malonate, 1.2 equivalents) are then added. A base, such as N,O-bis(trimethylsilyl)acetamide (BSA), is added to generate the active nucleophile in situ. The reaction mixture is stirred at the appropriate temperature (ranging from 0 °C to room temperature) until the starting material is consumed, as monitored by TLC or GC. The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the alkylated product. The enantiomeric excess is determined by chiral HPLC.
Visualizing the Landscape of C2-Symmetric Chiral Auxiliaries
The following diagrams, generated using the DOT language, illustrate the classification of common C2-symmetric chiral auxiliaries and a generalized workflow for their application in asymmetric synthesis.
Navigating the Economics of Asymmetric Synthesis: A Comparative Guide to the Recyclability of (3R,5S)-3,5-Dimethylmorpholine and Alternative Chiral Auxiliaries
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of a chiral auxiliary extends beyond its stereochemical control. The efficiency of its removal and the potential for its reuse are critical factors that significantly impact the overall cost-effectiveness and sustainability of a synthetic route. This guide provides a comparative analysis of the recyclability of (3R,5S)-3,5-Dimethylmorpholine, a morpholine-based chiral auxiliary, against established alternatives such as Oppolzer's camphorsultam, Evans' oxazolidinones, and pseudoephedrine. By examining cleavage protocols, recovery yields, and the ease of recycling, this document aims to inform the strategic selection of chiral auxiliaries in process development and large-scale synthesis.
While specific experimental data on the recyclability of this compound is not extensively documented in publicly available literature, its chemical structure as a secondary amine allows for a proposed recycling pathway based on established principles of amide bond cleavage. This guide will therefore compare a theoretical, yet chemically sound, recycling protocol for this compound with the well-documented procedures for its counterparts.
Comparative Analysis of Chiral Auxiliary Recyclability
The recyclability of a chiral auxiliary is primarily dictated by the conditions required for its cleavage from the desired chiral product and the subsequent ease of its isolation and purification for reuse. The following table summarizes the key recyclability metrics for this compound (proposed) and three widely used chiral auxiliaries.
| Chiral Auxiliary | Typical Cleavage Method | Reported Recovery Yield | Remarks |
| This compound | Proposed: Acidic or Basic Hydrolysis | Not Reported | As a secondary amine, it forms a stable amide bond. Cleavage would likely require strong acidic or basic conditions, which could potentially impact sensitive functional groups on the target molecule. Recovery would involve standard acid-base extraction. |
| Oppolzer's Camphorsultam | Reductive Cleavage (e.g., LiAlH₄, NaBH₄), Hydrolysis (e.g., LiOH/H₂O₂) | 70-95% | Reductive cleavage yields the corresponding alcohol, while hydrolysis gives the carboxylic acid. The auxiliary is a solid, facilitating purification by recrystallization. |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiBH₄) | >95% | Mild cleavage conditions are often possible. The auxiliary is typically a solid and can be recovered in high purity through crystallization. |
| Pseudoephedrine | Acidic Hydrolysis (e.g., HCl), Reductive Cleavage (e.g., LiAlH₄) | 85-95% | Cleavage of the amide is generally efficient. The auxiliary is a solid and can be recovered by crystallization. Its use is regulated in some regions. |
Experimental Protocols for Chiral Auxiliary Cleavage and Recovery
Detailed methodologies for the cleavage and recovery of chiral auxiliaries are crucial for their successful implementation in a recycling strategy.
Proposed Protocol for this compound Recycling
This proposed protocol is based on standard procedures for the hydrolysis of amides derived from secondary amines.
1. Amide Cleavage (Acidic Hydrolysis):
- The N-acyl derivative of this compound is dissolved in a suitable solvent such as dioxane or methanol.
- An aqueous solution of a strong acid (e.g., 6 M HCl) is added to the solution.
- The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
2. Workup and Extraction:
- The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
- The resulting aqueous solution is washed with an organic solvent (e.g., ethyl acetate) to remove the desired carboxylic acid product.
- The aqueous layer, containing the protonated this compound, is then basified to a pH > 10 with a strong base (e.g., NaOH).
- The deprotonated auxiliary is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane).
- The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the recovered auxiliary.
3. Purification:
- The recovered this compound can be further purified by distillation or column chromatography if necessary.
Established Protocol for Oppolzer's Camphorsultam Recycling (Hydrolytic Cleavage)
1. Amide Cleavage:
- The N-acyl sultam is dissolved in a mixture of tetrahydrofuran (THF) and water.
- The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.
- The reaction is stirred at 0 °C until completion.
2. Workup and Extraction:
- The reaction is quenched with an aqueous solution of sodium sulfite.
- The organic solvent is removed under reduced pressure.
- The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate) to isolate the desired product.
- The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the camphorsultam.
3. Purification:
- The precipitated Oppolzer's camphorsultam is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization.
Established Protocol for Evans' Oxazolidinone Recycling (Hydrolytic Cleavage)
1. Amide Cleavage:
- The N-acyl oxazolidinone is dissolved in a mixture of THF and water.
- The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added.
- The reaction is stirred at 0 °C for a specified time.
2. Workup and Extraction:
- The reaction is quenched with an aqueous solution of sodium sulfite.
- The organic solvent is removed, and the product is extracted with a suitable organic solvent.
- The aqueous layer contains the lithium salt of the oxazolidinone.
3. Purification:
- The aqueous layer is concentrated, and the Evans' auxiliary can be recovered by extraction with an organic solvent after acidification or by direct crystallization.
Established Protocol for Pseudoephedrine Recycling (Acidic Hydrolysis)
1. Amide Cleavage:
- The pseudoephedrine amide is dissolved in a mixture of an organic solvent (e.g., dioxane) and aqueous hydrochloric acid.
- The mixture is heated to reflux until the amide is completely hydrolyzed.
2. Workup and Extraction:
- After cooling, the reaction mixture is diluted with water and washed with an organic solvent to remove the carboxylic acid product.
- The aqueous layer is then made basic (pH > 12) with a strong base (e.g., NaOH).
3. Purification:
- The basic aqueous solution is extracted with an organic solvent (e.g., dichloromethane) to recover the pseudoephedrine.
- The combined organic extracts are dried and concentrated to yield the auxiliary, which can be further purified by recrystallization.
Visualizing the Recycling Workflow
To better illustrate the logical flow of the recycling process, the following diagrams, generated using the DOT language, depict the key stages of cleavage and recovery.
Caption: Generalized workflow for the cleavage, separation, and recovery of a chiral auxiliary.
Caption: Logical comparison of the proposed recycling pathway for this compound with established alternatives.
Safety Operating Guide
Proper Disposal of (3R,5S)-3,5-Dimethylmorpholine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of (3R,5S)-3,5-Dimethylmorpholine, a substituted morpholine derivative. Adherence to these protocols is critical due to the compound's inherent hazards.
Immediate Safety and Hazard Overview
This compound is a flammable, corrosive, and toxic substance. Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | Laboratory coat; chemical-resistant apron for potential splashing. |
| Respiratory | All handling should occur in a well-ventilated area or a certified chemical fume hood. |
Waste Characterization and Regulatory Information
This compound is not typically listed as a specific hazardous waste by name. However, it will likely be classified as a hazardous waste based on its characteristics as defined by the Resource Conservation and Recovery Act (RCRA).
| RCRA Waste Code | Characteristic | Relevance to this compound |
| D001 | Ignitability | As a flammable liquid, this waste code is likely applicable. |
| D002 | Corrosivity | As a basic amine, it is considered corrosive. |
| D-Series (Toxicity) | Toxicity | The specific toxicity characteristics would need to be determined by a Toxicity Characteristic Leaching Procedure (TCLP) if required by a disposal facility. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. For small quantities that may be neutralized in the laboratory to render them non-corrosive before disposal, a detailed protocol is provided below. This neutralization procedure should only be performed by trained personnel. [1][2]
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Laboratory-Scale Neutralization of this compound Waste
This protocol details the neutralization of a small quantity of this compound waste using a weak acid, such as citric acid, to mitigate its corrosive properties.[3][4] The use of a weak acid helps to control the exothermic nature of the reaction.[3]
Materials:
-
Waste this compound (in a suitable container)
-
1M Citric Acid solution
-
Ice bath
-
Stir plate and stir bar
-
Calibrated pH meter or pH paper
-
Appropriate PPE (see table above)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood.[2][5][6] Place a beaker containing the waste this compound on a stir plate within an ice bath and begin gentle stirring.[5]
-
Stoichiometric Calculation: Determine the molar amount of this compound in the waste. The molecular weight is 115.17 g/mol . For neutralization, a 1:1 molar ratio of the amine to the acidic protons of citric acid can be used as a starting point.[3]
-
Neutralization: Slowly add the 1M citric acid solution to the stirring dimethylmorpholine waste.[3] Continuously monitor the temperature of the solution. If the temperature increases by more than 10°C, pause the addition of the acid until the solution has cooled.[3]
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.
-
Endpoint Determination: Continue the addition of citric acid until the pH of the solution is between 6.0 and 8.0.[3]
-
Final Disposal: Once the target pH is achieved and the solution has returned to room temperature, the neutralized solution, now containing the citrate salt of dimethylmorpholine, can be containerized and labeled as non-hazardous aqueous waste, pending confirmation with your institution's Environmental Health & Safety (EHS) department and local regulations.
Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.[3] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3] The spill area should be decontaminated with a suitable solvent, followed by soap and water, with all cleaning materials also disposed of as hazardous waste.[3]
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain without neutralization.
-
DO NOT dispose of untreated this compound in the regular trash.
-
DO NOT mix with incompatible waste streams, such as acids and oxidizing agents, in the same waste container.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 5. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
Personal protective equipment for handling (3R,5S)-3,5-Dimethylmorpholine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (3R,5S)-3,5-Dimethylmorpholine. Adherence to these procedures is essential for ensuring laboratory safety.
Hazard Summary
This compound is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this substance.
Operational Plan: Step-by-Step PPE Protocol
-
Hand Protection : Wear chemical-resistant gloves. Gloves must be inspected for integrity before each use. Use proper glove removal technique, avoiding contact with the outer surface of the glove, to prevent skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[2]
-
Eye and Face Protection : Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection : A complete chemical-resistant suit or a lab coat should be worn.[2] The type of protective clothing should be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[2]
-
Respiratory Protection : If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2]
Safe Handling Procedures
Operational Plan: Step-by-Step Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact : Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mist.
-
Fire Prevention : Keep the substance away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.
-
Hygiene : After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.
Disposal Plan
Operational Plan: Step-by-Step Disposal Protocol
-
Waste Collection : Collect surplus and non-recyclable solutions in a suitable, closed container labeled for chemical waste.
-
Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[2] Do not dispose of the material down the drain.
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[2]
Quantitative Safety Data Summary
| Hazard Classification | GHS Code | Description | Recommended PPE |
| Flammable Liquid | H226 | Flammable liquid and vapor[1] | Flame-retardant lab coat, work in a well-ventilated area away from ignition sources. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1][2] | Standard PPE, avoid ingestion. |
| Skin Irritation | H315 | Causes skin irritation[1][2] | Chemical-resistant gloves, lab coat. |
| Serious Eye Damage | H318 | Causes serious eye damage[1] | Safety goggles or face shield. |
| Respiratory Irritation | H335 | May cause respiratory irritation[1][2] | Use in a fume hood or with appropriate respiratory protection. |
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

